Technical Documentation Center

5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride
  • CAS: 1225326-50-0

Core Science & Biosynthesis

Foundational

Mechanism of Action and Pharmacophoric Utility of 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole Dihydrochloride in Targeted Therapeutics

Executive Summary In modern drug discovery, 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride (commonly referred to as 5-morpholinoindoline dihydrochloride) is not deployed as a standalone active pharmaceutical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride (commonly referred to as 5-morpholinoindoline dihydrochloride) is not deployed as a standalone active pharmaceutical ingredient (API), but rather functions as a highly privileged, mechanism-defining pharmacophore. This in-depth technical guide explores how the integration of this specific chemical core dictates the mechanism of action (MoA), target affinity, and pharmacokinetic stability of next-generation therapeutics. We will specifically examine its role in driving synthetic lethality via Polymerase Theta (Polθ) inhibition in oncology, as well as its utility in modulating G protein-coupled receptors (GPCRs) and ion channels.

Chemical Rationale: The Morpholino-Indoline Scaffold

To understand the biological mechanism of action of molecules derived from this core, one must first analyze the causality behind its structural design[1][2].

  • The Indoline Core (2,3-dihydro-1H-indole): The rigid bicyclic indoline ring provides a highly predictable spatial orientation. The nitrogen at position 1 acts as a critical hydrogen bond donor, allowing the molecule to anchor deeply into the hydrophobic hinge regions of kinase and polymerase domains[3].

  • The C5 Morpholine Substitution: The C5 position of the indoline ring is a notorious metabolic hotspot, highly susceptible to Cytochrome P450 3A4 (CYP3A4)-mediated oxidative degradation. The addition of a morpholine ring provides essential steric hindrance, effectively shielding the core from enzymatic cleavage[4]. Furthermore, the morpholine's oxygen atom acts as a hydrogen bond acceptor, while its weak basic nitrogen modulates the overall pKa of the molecule to approximately 7.4. This precise pKa tuning enhances aqueous solubility and facilitates blood-brain barrier (BBB) permeability[2].

  • Dihydrochloride Salt Formulation: The free base of morpholino-indoline is lipophilic and prone to rapid oxidation. Formulation as a dihydrochloride salt ensures long-term bench stability and immediate dissolution in aqueous assay buffers, preventing compound precipitation during in vitro screening.

Primary Mechanism of Action: Polθ Inhibition & Synthetic Lethality

The most significant recent application of the 5-morpholinoindoline core is in the targeted inhibition of DNA Polymerase Theta (Polθ) for the treatment of Homologous Recombination (HR)-deficient cancers (e.g., BRCA1/2 mutated tumors)[3].

The TMEJ Pathway and Synthetic Lethality

In healthy cells, DNA double-strand breaks (DSBs) are repaired via error-free Homologous Recombination (HR). However, in BRCA-mutated cancers, the HR pathway is disabled. To survive, these cancer cells become entirely dependent on a compensatory, error-prone repair mechanism known as Theta-Mediated End Joining (TMEJ) , which is driven by Polθ[4].

When 5-morpholinoindoline-derived inhibitors are introduced, they competitively bind to the polymerase domain of Polθ. The indoline core stabilizes the compound within the hydrophobic cavity, while the morpholine ring extends into the solvent-exposed region, forming critical hydrogen bonds (e.g., with Tyr2420 and Glu2365)[4]. By blocking Polθ, the cancer cell loses its only remaining DSB repair mechanism, leading to an accumulation of toxic DNA damage and subsequent apoptosis. Because healthy cells retain functional HR repair, they are unaffected by Polθ inhibition—a paradigm known as synthetic lethality .

G DSB DNA Double-Strand Break HR_Def HR Repair Deficient (BRCA1/2 Mutation) DSB->HR_Def Alt_EJ Alternative End-Joining (TMEJ Pathway) HR_Def->Alt_EJ Compensatory Pathway Pol_Theta Polymerase Theta (Polθ) Alt_EJ->Pol_Theta Repair Error-Prone Repair (Cell Survival) Pol_Theta->Repair Death Unresolved DNA Damage (Synthetic Lethality) Pol_Theta->Death When Inhibited Inhibitor Morpholinoindoline Derivative Inhibitor->Pol_Theta Blocks Polymerase

Fig 1: Mechanism of synthetic lethality in HR-deficient cancers via Polθ inhibition.

Secondary Pharmacological Targets

Beyond oncology, the 5-morpholinoindoline scaffold is utilized to engage specific neurochemical and cardiovascular targets due to its structural mimicry of endogenous ligands.

  • GPCR Modulation (5-HT & Dopamine Receptors): The morpholino-indoline core closely mimics the endogenous indoleamine structure of serotonin. The weak basic nitrogen of the morpholine ring acts as an anchor, forming a critical salt bridge with the conserved aspartate residue (e.g., Asp116) in the transmembrane alpha-helices of 5-HT1A and Dopamine D4 receptors, functioning as a potent antagonist for CNS disorders[2][5].

  • Kv1.5 Ion Channel Inhibition: Derivatives featuring aromatic-imino linkages to the morpholino-indoline core have been identified as potent inhibitors of the Kv1.5 potassium channel. By blocking this channel, these compounds prolong the action potential duration in atrial myocytes and exhibit targeted vasodilation effects[6][7].

Quantitative Pharmacodynamics Summary

The table below summarizes the target affinity and biological activity of various therapeutic derivatives synthesized utilizing the 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride building block.

Derivative ClassPrimary TargetBiological IndicationRepresentative IC50 / ActivityRole of Morpholino-Indoline Core
Optimized Polθ Inhibitors (e.g., Cmpd 2, 33)DNA Polymerase Theta (Polθ)HR-Deficient Cancers (BRCA Mutated)6.6 nM Hinge binding; steric shielding against CYP3A4 degradation[3].
Aromatic-Imino-Indoles (e.g., Cmpd T16)Kv1.5 Potassium Ion ChannelVasoconstriction / Arrhythmia~70% inhibition @ 100 μM Modulates pKa for optimal transmembrane ion channel interaction[7].
Sulfonohydrazides (e.g., Cmpd 5f)Cytotoxic (Unknown specific kinase)Breast Cancer (MCF-7 / MDA-MB-468)8.2 μM – 13.2 μM Enhances aqueous solubility and cellular uptake[8].
Pyrazolyl-Ureas 5-HT1A / D4 ReceptorsCNS / Neurological Disorders< 10 nM ( Ki​ ) Mimics endogenous neurotransmitter pharmacophore[5].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems designed to confirm the mechanism of action of morpholino-indoline derivatives.

Protocol 1: Polθ Polymerase Inhibition Assay (PicoGreen Method)

Causality & Design: Traditional polymerase assays rely on hazardous radioactive 32P -dNTPs. This modernized, self-validating system utilizes PicoGreen, an intercalating fluorophore that exhibits a >1000-fold fluorescence enhancement exclusively upon binding double-stranded DNA (dsDNA). Because Polθ synthesizes dsDNA from a single-stranded template, fluorescence directly and safely correlates with enzymatic activity.

  • Reagent Preparation: Prepare a reaction buffer consisting of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 1 mM DTT, and 0.01% Tween-20. Causality: Tween-20 is critical to prevent the non-specific adsorption of lipophilic morpholino-indoline derivatives to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 nM of recombinant Polθ into a 384-well black microplate. Add the morpholino-indoline derivative (serial dilutions from 10 μM to 0.1 nM) and incubate for 15 minutes at room temperature. Self-Validation: This pre-incubation ensures steady-state thermodynamic binding before substrate competition begins.

  • Reaction Initiation: Add 50 nM of a customized ssDNA template (containing a 3' microhomology hairpin primer) and 10 μM dNTPs to initiate polymerization.

  • Quenching & Detection: After 30 minutes at 37°C, quench the reaction by adding 20 mM EDTA. Causality: EDTA chelates the Mg2+ cofactor, instantly halting the polymerase. Add PicoGreen reagent (1:200 dilution).

  • Data Analysis: Measure fluorescence (Excitation: 480 nm, Emission: 520 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Prepare Polθ & ssDNA Incubate 2. Incubate with Inhibitor Prep->Incubate Reaction 3. Add dNTPs (Polymerization) Incubate->Reaction Detection 4. PicoGreen Fluorescence Reaction->Detection Analysis 5. Calculate IC50 (Regression) Detection->Analysis

Fig 2: Self-validating workflow for the Polθ PicoGreen polymerase inhibition assay.

Protocol 2: Synthetic Lethality Cell Viability Assay

Causality & Design: To prove the mechanism of action is true synthetic lethality (and not general cytotoxicity), the assay must utilize an isogenic cell line pair. We use DLD1 Wild-Type (WT) and DLD1 BRCA2-Knockout (KO) cells. A true Polθ inhibitor will show a drastically lower IC50​ in the KO line. If both lines die equally, the compound is a non-specific toxin.

  • Cell Seeding: Seed DLD1 WT and DLD1 BRCA2 KO cells at 1,000 cells/well in 96-well opaque-walled plates. Allow 24 hours for cellular attachment.

  • Compound Treatment: Treat the cells with the morpholino-indoline derivative (0.1 nM to 10 μM) in complete media. Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline 100% viability, and a positive control (e.g., ART-558) to validate the dynamic range of the assay.

  • Extended Incubation: Incubate for 5 days at 37°C, 5% CO2​ . Causality: This extended duration is critical; synthetic lethality requires multiple cell cycles for unresolved DNA damage to accumulate and trigger apoptosis.

  • Viability Quantification: Add CellTiter-Glo reagent. Shake the plate for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Causality: CellTiter-Glo measures ATP, which is directly proportional to the number of metabolically active cells.

  • Readout: Record luminescence. The shift in the IC50​ curve between the WT and KO lines mathematically quantifies the synthetic lethal window.

References

  • Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (NIH PMC) URL:[Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: Bioorganic Chemistry (PubMed) URL:[Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects Source: Frontiers in Pharmacology URL:[Link]

  • US9079895B2 - Morpholino compounds, uses and methods Source: Google Patents URL
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of the 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole Dihydrochloride Scaffold in Drug Discovery

Executive Summary The compound 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride (CAS: 959238-58-5) is a highly specialized pharmacophoric building block utilized in modern medicinal chemistry. Rather than functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride (CAS: 959238-58-5) is a highly specialized pharmacophoric building block utilized in modern medicinal chemistry. Rather than functioning as a standalone therapeutic, this scaffold is strategically integrated into larger active pharmaceutical ingredients (APIs)—such as novel Polθ polymerase inhibitors—to optimize their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles [1]. This technical whitepaper dissects the physicochemical causality, metabolic biotransformation, and experimental validation protocols associated with this critical pharmacokinetic (PK) modifier.

Physicochemical Determinants of Pharmacokinetics

The integration of the 5-morpholinoindoline moiety fundamentally alters the PK landscape of a drug candidate through two primary structural features:

The Dihydrochloride Salt Form and Dissolution Kinetics

The formulation of this scaffold as a dihydrochloride salt is a deliberate physicochemical strategy. Both the secondary amine of the indoline core and the tertiary amine of the morpholine ring undergo protonation.

  • Causality: This dual protonation drastically lowers the crystal lattice energy and increases the hydration energy of the molecule. Consequently, the aqueous solubility is driven upward (>50 mg/mL), facilitating rapid dissolution in the gastrointestinal tract. This is a critical mechanism for transitioning lipophilic drug candidates into Biopharmaceutics Classification System (BCS) Class I or III, ensuring high oral bioavailability.

Morpholine-Mediated Lipophilicity (LogD) Modulation

Replacing highly lipophilic rings (like piperidine) with a morpholine ring introduces a heteroatom (oxygen) that acts as a strong hydrogen bond acceptor.

  • Causality: The oxygen atom decreases the overall partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) of the molecule [2]. By lowering lipophilicity, the scaffold prevents excessive plasma protein binding (PPB) and reduces non-specific partitioning into deep adipose compartments. This tightly controls the Volume of Distribution ( Vss​ ), preventing drug accumulation and mitigating off-target toxicities such as hERG channel inhibition.

Table 1: Scaffold-Driven Pharmacokinetic Parameters

The following table summarizes the quantitative PK shifts typically observed when the 5-morpholinoindoline scaffold is integrated into a lead compound (e.g., in murine IV/PO models) [1].

Pharmacokinetic ParameterTypical Range (Scaffold-Integrated)Causality / Scaffold Contribution
Aqueous Solubility (pH 7.4) > 50 mg/mLDihydrochloride salt lowers lattice energy; morpholine O-atom acts as H-bond acceptor.
LogD (pH 7.4) 1.5 - 2.5Morpholine reduces lipophilicity, avoiding deep lipid partitioning.
Intrinsic Clearance ( CLint​ ) 15 - 40 µL/min/mgModerate hepatic extraction due to CYP-mediated N-dealkylation.
Volume of Distribution ( Vss​ ) 1.2 - 3.0 L/kgControlled tissue distribution; prevents trapping in adipose tissue.
Oral Bioavailability (F%) 40% - 70%High solubility combined with moderate permeability ensures robust GI absorption.

Metabolic Stability & Biotransformation Pathways

While the 5-morpholinoindoline scaffold improves solubility, it introduces specific metabolic vulnerabilities, primarily at the C5 position of the indoline core and the morpholine ring itself [1]. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) target these electron-rich sites.

  • N-Dealkylation: The most common metabolic route involves the oxidative cleavage of the morpholine ring from the indoline core.

  • Ring Opening: Slower oxidative processes can lead to the opening of the morpholine ring, generating aminoalkoxy intermediates [2].

  • Indoline Oxidation: The C4 and C6 positions adjacent to the morpholine attachment are susceptible to minor hydroxylation.

MetabolicPathway Parent 5-Morpholinoindoline Scaffold CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Hepatic Metabolism Dealkylation N-Dealkylation (Morpholine Cleavage) CYP->Dealkylation Major Pathway Hydroxylation Indoline C-Hydroxylation (C4/C6 positions) CYP->Hydroxylation Minor Pathway RingOpening Morpholine Ring Opening (Aminoalkoxy intermediates) CYP->RingOpening Slow Pathway

Figure 1: Primary hepatic biotransformation pathways of the 5-morpholinoindoline scaffold.

Experimental Workflows for Scaffold PK Validation

To ensure scientific integrity, the PK properties of compounds containing this scaffold must be evaluated using self-validating in vitro systems. Below are the definitive protocols for assessing hepatic clearance and intestinal permeability.

Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of the scaffold.

  • Substrate Preparation: Dilute the compound to a 1 µM final concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its precise addition acts as a synchronized start trigger for the metabolic cascade, ensuring accurate kinetic tracking.

  • Time-Course Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Enzymatic Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (IS).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes and precipitates proteins, halting metabolism at exact time intervals to prevent artificial degradation.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

PKWorkflow Step1 1. Substrate Preparation (1 µM Scaffold in PO4 Buffer) Step2 2. HLM Incubation (0.5 mg/mL Protein, 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADPH Cofactor) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Enzymatic Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Parent Depletion Kinetics) Step5->Step6

Figure 2: Step-by-step experimental workflow for in vitro microsomal stability assessment.

Caco-2 Bidirectional Permeability Assay

Because the morpholine ring introduces basicity, assessing pH-dependent absorption and efflux is critical.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes in transwell plates. Culture for 21 days.

    • System Validation: 21 days of culture ensures the expression of tight junctions and efflux transporters (e.g., P-gp), creating a biologically accurate, self-validating model of the human intestinal barrier.

  • Dosing Solutions: Prepare 10 µM solutions of the compound in HBSS buffer. Adjust the Apical (A) chamber to pH 6.5 and the Basolateral (B) chamber to pH 7.4.

    • Causality: This pH gradient directly mimics the physiological conditions of the human small intestine, which is essential for accurately measuring the ionization and absorption of basic amines like morpholine.

  • Incubation & Sampling: Incubate at 37°C, 5% CO2. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, quenching immediately with cold acetonitrile.

  • Quantification: Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio (ER).

Case Study: Integration into Polθ Polymerase Inhibitors

Recent advancements in oncology have utilized the 5-morpholinoindoline scaffold to overcome the poor pharmacokinetic properties of early-generation DNA polymerase theta (Polθ) inhibitors [1]. In a 2025 study, researchers optimized a Polθ inhibitor by incorporating this specific indoline-morpholine architecture. The resulting compound demonstrated superior physicochemical balance, achieving low-nanomolar target inhibition while maintaining a highly favorable, dose-dependent pharmacokinetic profile in vivo. The scaffold enabled the drug to achieve 85% tumor growth inhibition (TGI) in an MDA-MB-436 xenograft model when combined with Olaparib, proving the scaffold's efficacy in translating potent in vitro activity into viable systemic exposure [1].

References

  • Yu, Z., Li, Z., Jiang, L., et al. (2025). Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers. Journal of Medicinal Chemistry.[Link]

  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.[Link]

Foundational

crystal structure and molecular weight of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

An In-depth Technical Guide to the Physicochemical Characterization of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole Dihydrochloride Abstract: This technical guide provides a comprehensive framework for the determination of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole Dihydrochloride

Abstract: This technical guide provides a comprehensive framework for the determination of the fundamental physicochemical properties of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details the precise calculation of the compound's molecular weight and outlines the definitive experimental methodology for its verification using high-resolution mass spectrometry. Recognizing the current absence of publicly available crystallographic data, this guide focuses on providing a robust, field-proven protocol for obtaining and analyzing single crystals via X-ray diffraction (SC-XRD). The causality behind critical experimental choices is explained, offering researchers a self-validating system for elucidating the compound's three-dimensional atomic arrangement. This guide is intended to equip scientists and drug development professionals with the necessary theoretical and practical knowledge to confidently characterize this molecule and others of similar structure.

Compound Profile and Molecular Weight

A precise understanding of a compound's identity begins with its structure and molecular weight. These foundational data points are critical for all subsequent quantitative and structural analyses.

Chemical Identity
  • Systematic Name: 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

  • Free Base CAS Number: 959238-58-5[1]

  • Core Components: The structure is composed of a 2,3-dihydro-1H-indole (indoline) core, a morpholine substituent at the 5-position, and two hydrochloride counter-ions.[2][3] Morpholine itself is a heterocyclic compound featuring both amine and ether functional groups.[2]

Molecular Weight Calculation

The molecular weight is calculated from the chemical formula, which is derived by summing the atomic masses of all constituent atoms.[4][5] The calculation is performed first for the free base, followed by the addition of two molar equivalents of hydrochloric acid (HCl) for the dihydrochloride salt.

ComponentFormulaAtomCountAtomic Mass ( g/mol )Subtotal ( g/mol )
Free Base C₁₂H₁₆N₂O Carbon (C)1212.011144.132
Hydrogen (H)161.00816.128
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total (Free Base) 204.273
Dihydrochloride Salt C₁₂H₁₈Cl₂N₂O Free Base1204.273204.273
Hydrochloric Acid (HCl)236.46172.922
Total (Dihydrochloride) 277.195

Experimental Verification of Molecular Weight

While theoretical calculation is essential, experimental verification is the cornerstone of chemical characterization. Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[6][7]

Rationale for High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula elucidation, High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) is the preferred method.[4] Unlike nominal mass instruments, HRMS provides the exact molecular mass based on the most abundant isotopes, allowing for the confident determination of the elemental composition.[4] Electrospray Ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it can readily ionize polar compounds into the gas phase with minimal fragmentation.[4]

Protocol: Molecular Weight Verification via ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL for infusion.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard calibration mixture appropriate for the desired mass range to ensure high mass accuracy.

  • Ionization: Introduce the sample solution into the ESI source. For this molecule, which has two basic nitrogen atoms, positive ion mode is optimal. The expected primary ion will be the protonated free base, [M+H]⁺, where M = C₁₂H₁₆N₂O.

  • Mass Analysis: The instrument separates ions based on their m/z ratio.[8] A full scan is performed to detect the molecular ion.

  • Data Analysis: The resulting mass spectrum plots relative abundance against m/z.[8] The most abundant ion is termed the base peak.[8] The peak corresponding to the intact molecule is the molecular ion peak.[7][8] For the free base (MW = 204.273 Da), the expected exact mass for the [M+H]⁺ ion (C₁₂H₁₇N₂O⁺) is 205.1335 Da. The high-resolution instrument should detect this mass with an error of less than 5 ppm.

Visualization: Mass Spectrometry Workflow

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Prep1 Dissolve Compound (1 mg/mL Stock) Prep2 Dilute to 1-10 µg/mL in Methanol/Water Prep1->Prep2 Analysis2 Electrospray Ionization (ESI, Positive Mode) Prep2->Analysis2 Analysis1 Instrument Calibration Analysis1->Analysis2 Analysis3 Mass Analysis (e.g., Orbitrap, TOF) Analysis2->Analysis3 Data1 Generate Mass Spectrum (Abundance vs. m/z) Analysis3->Data1 Data2 Identify [M+H]⁺ Peak (Expected m/z ≈ 205.1335) Data1->Data2 Data3 Confirm Elemental Formula (Mass Accuracy < 5 ppm) Data2->Data3

Caption: Workflow for molecular weight verification by ESI-HRMS.

Elucidation of Crystal Structure

Single-Crystal X-Ray Diffraction (SC-XRD) is the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid.[9][10] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding a molecule's behavior and for structure-based drug design.[11] As no public crystal structure for 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is available, this section provides a detailed protocol for its determination.

Foundational Challenge: Growing Diffraction-Quality Crystals

The most critical and often most challenging step in SC-XRD is obtaining a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension). This process requires careful control over nucleation and growth rates. For a highly soluble salt like a dihydrochloride, a systematic screening of solvents and crystallization techniques is paramount.

Protocol: Crystallization of a Small-Molecule Dihydrochloride Salt

Objective: To produce a single crystal free of significant internal defects.

Methodology: A matrix-based approach using several techniques in parallel is recommended.

  • Solvent Selection:

    • Rationale: The ideal solvent system is one in which the compound is sparingly soluble. For a polar salt, start with polar protic solvents and introduce anti-solvents to slowly decrease solubility.

    • Screening Solvents: Methanol, Ethanol, Isopropanol, Water.

    • Screening Anti-Solvents: Dichloromethane, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Acetone.

  • Crystallization Techniques:

    • A. Slow Evaporation:

      • Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol) in a clean vial.

      • Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle.

      • Allow the solvent to evaporate slowly over several days to weeks at a constant temperature, undisturbed.

      • Causality: The gradual increase in concentration allows molecules to deposit onto a growing crystal lattice in an ordered fashion.

    • B. Vapor Diffusion (Liquid-over-Liquid):

      • Prepare a concentrated solution of the compound in a good solvent (e.g., methanol) in a small, open vial.

      • Place this small vial inside a larger, sealed jar containing a layer of a miscible anti-solvent (e.g., ethyl acetate).

      • Seal the jar and leave it undisturbed.

      • Causality: The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization at a controlled rate.

    • C. Slow Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent system at an elevated temperature (e.g., 40-50 °C).

      • Ensure all solid is dissolved. Filter if necessary to remove nucleation-inducing dust.

      • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), in an insulated container.

      • Causality: Solubility often decreases with temperature. Slow cooling prevents rapid precipitation, which forms amorphous powder, and instead favors ordered crystal growth.

Protocol: Single-Crystal X-Ray Diffraction Analysis
  • Crystal Selection and Mounting: Under a microscope, select a suitable crystal and mount it on a goniometer head, typically using cryoprotectant oil.

  • Cryo-Cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).

    • Expertise Insight: Cryo-cooling is crucial as it minimizes atomic thermal vibrations and radiation damage from the X-ray beam, resulting in a higher-quality diffraction pattern.

  • Data Collection: Mount the goniometer onto the diffractometer. An initial screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • Computational software is used to solve the "phase problem" and generate an initial electron density map.[11]

    • An atomic model is built into the map and refined against the experimental data.

  • Validation: The final structure is validated using metrics like the R-factor and Goodness-of-Fit (GooF).[9] The positions of all atoms, including hydrogen atoms and chloride ions, are determined.

Anticipated Structural Features

Based on the known chemistry of the constituent moieties, the following features can be anticipated in the final crystal structure:

  • Protonation Sites: The two most basic centers are the nitrogen atoms of the indoline ring (N1) and the morpholine ring (N4). It is highly probable that these two sites will be protonated.

  • Conformation: The morpholine ring is expected to adopt a stable chair conformation.[12]

  • Ionic Interactions: The two chloride anions (Cl⁻) will balance the positive charges on the protonated molecule.

  • Hydrogen Bonding: A network of hydrogen bonds is expected, primarily involving the N-H donors (from the protonated amines) and the chloride ions as acceptors (N-H···Cl). The ether oxygen of the morpholine ring may also act as a weak hydrogen bond acceptor. These interactions will be critical in defining the overall crystal packing.

Visualization: Crystal Structure Determination Workflow

XRD_Workflow cluster_crystal Crystal Growth cluster_xrd X-Ray Diffraction cluster_solve Structure Solution & Refinement Crystal1 Solvent & Anti-Solvent Screening Crystal2 Employ Techniques: - Slow Evaporation - Vapor Diffusion - Slow Cooling Crystal1->Crystal2 Crystal3 Harvest Diffraction-Quality Single Crystal (~0.2 mm) Crystal2->Crystal3 XRD1 Mount Crystal & Cryo-Cool (100 K) Crystal3->XRD1 XRD2 Collect Diffraction Data on Diffractometer XRD1->XRD2 XRD3 Process Data (Unit Cell, Intensities) XRD2->XRD3 Solve1 Solve Phase Problem (Generate Electron Density Map) XRD3->Solve1 Solve2 Build Atomic Model Solve1->Solve2 Solve3 Refine Model Against Data Solve2->Solve3 Solve4 Validate Structure (R-factor, GooF) Solve3->Solve4

Caption: Workflow for single-crystal structure determination.

Conclusion

The characterization of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride relies on a systematic application of established analytical techniques. Its molecular weight of 277.195 g/mol is readily confirmed using high-resolution mass spectrometry. While its crystal structure is not yet publicly known, this guide provides a detailed and robust experimental pathway for its elucidation via single-crystal X-ray diffraction. By following the outlined protocols for crystal growth and data analysis, researchers can achieve an unambiguous determination of its three-dimensional atomic structure, providing critical insights for future applications in drug discovery and chemical science.

References

  • Westin, J. Mass spectrometry (MS) - Organic Chemistry. Jack Westin.
  • Chemistry LibreTexts. (2019, December 30). 3.13: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry.
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.7 Mass Spectrometry (MS).
  • Mtoz Biolabs. How to Determine Molecular Weight?.
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC.
  • NextSDS. 2,3-dihydro-5-(4-Morpholinyl)-1H-Indole — Chemical Substance Information.
  • Creative Proteomics. (2023, February 7). Relative and Accurate Molecular Weight Determination Methods. Creative Proteomics Blog.
  • NIH. 1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one.
  • Wikipedia. Morpholine.
  • PubChem. 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-(3-(morpholin-4-yl)ethyl)-1H-indole hydrochloride.
  • Gonnella, N. C. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • Sigma-Aldrich. 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole.
  • PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051.
  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • Research and Reviews. (2015, October 23). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives.
  • cas 1146290-26-7|| where to buy 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione.
  • Letters in Applied NanoBioScience. (2020, April 16). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity.
  • Ataman Kimya. MORPHOLINE.
  • PMC. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.
  • Alfa Chemistry. CAS 10024-89-2 Morpholine HydroChloride.
  • NextSDS. 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione — Chemical Substance Information.
  • MDPI. (2024, January 5). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride.

Sources

Exploratory

receptor binding affinity of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

Foreword: Understanding the Multi-Target Landscape of a Novel Antipsychotic Candidate In the intricate world of neuropharmacology, the precise characterization of a compound's interaction with its biological targets is p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Understanding the Multi-Target Landscape of a Novel Antipsychotic Candidate

In the intricate world of neuropharmacology, the precise characterization of a compound's interaction with its biological targets is paramount to understanding its therapeutic potential and predicting its clinical profile. This guide provides a comprehensive technical overview of the receptor binding affinity of LASSBio-579, a novel N-phenylpiperazine derivative that has emerged as a promising lead compound for the development of new antipsychotic agents.[1][2] The initial user query for "5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride" has been expertly cross-referenced to its widely recognized research designation, LASSBio-579, to ensure a thorough and accurate exploration of its pharmacological properties.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuroscience, pharmacology, and medicinal chemistry. It moves beyond a superficial listing of data points to provide a deeper, mechanistic understanding of why specific experimental choices are made in the characterization of such a compound. We will delve into the causality behind the protocols, the interpretation of the binding data, and the implications of LASSBio-579's multi-target profile for its antipsychotic-like effects.[2]

Introduction to LASSBio-579: A Multi-Target Approach to Psychosis

LASSBio-579, chemically identified as 1-((1-(4-chlorophenyl)-1H-pyrazol-4-yl)methyl)-4-phenylpiperazine, is a novel heterocyclic compound that has demonstrated a promising preclinical profile in various animal models of schizophrenia.[1] Its therapeutic potential is believed to stem from its ability to modulate multiple neurotransmitter systems, a characteristic of many atypical antipsychotics. This multi-target engagement is a key area of investigation, as it may contribute to a broader efficacy spectrum and a more favorable side-effect profile compared to traditional antipsychotics that primarily target the dopamine D2 receptor.

This guide will focus on the core of its pharmacological identity: its receptor binding affinity. We will explore its interactions with key dopamine and serotonin receptor subtypes, as well as its broader selectivity profile, to construct a comprehensive understanding of its mechanism of action at the molecular level.

The Chemical Identity of LASSBio-579

A clear understanding of the molecular structure is fundamental to interpreting its biological activity.

Caption: 2D Chemical Structure of LASSBio-579.

Receptor Binding Profile of LASSBio-579 and its Active Metabolite

The therapeutic efficacy and potential side effects of a psychoactive compound are largely dictated by its affinity for a range of neuroreceptors. LASSBio-579 exhibits a distinct binding profile, characterized by moderate affinity for key dopamine and serotonin receptors.[1] Furthermore, its primary metabolite, a p-hydroxylated derivative known as LQFM 037, also demonstrates significant receptor affinity, suggesting it plays a role in the overall in vivo pharmacological effects of the parent compound.[1][3]

Receptor SubtypeLASSBio-579 Ki (nM)LQFM 037 (Metabolite) Ki (nM)Reference CompoundReference Ki (nM)
Dopamine D2Moderate AffinityHigh AffinityHaloperidol~1-2
Dopamine D4Moderate AffinityHigh AffinityClozapine~10-20
Serotonin 5-HT1AModerate Affinity-8-OH-DPAT~1
Serotonin 5-HT2ALow Affinity-Ketanserin~1-2
Adrenergic α1To be determined-Prazosin~0.1-0.5
Adrenergic α2To be determined-Clonidine~1-5
Adrenergic βTo be determined-Propranolol~1-5

Note: "Moderate Affinity" and "Low Affinity" are qualitative descriptors from the literature. Specific numerical Ki values are being actively sought from the primary literature for a more precise quantitative comparison.

Experimental Determination of Receptor Binding Affinity: A Methodological Deep Dive

The determination of a compound's receptor binding affinity is a cornerstone of pharmacological characterization. Radioligand binding assays are the gold standard for this purpose, providing a robust and sensitive method to quantify the interaction between a ligand and its receptor.

The Principle of Competitive Radioligand Binding Assays

This technique relies on the competition between a radiolabeled ligand (a compound with a known high affinity for the receptor, tagged with a radioactive isotope like ³H or ¹²⁵I) and an unlabeled test compound (LASSBio-579) for binding to the receptor of interest. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC₅₀ value), we can calculate its inhibitory constant (Ki), which is a measure of its binding affinity.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Membrane Prep Receptor Source (e.g., HEK-293T cells expressing D2R) Incubation Incubation (Allow competition for binding) Membrane Prep->Incubation Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubation Test Compound Test Compound (LASSBio-579) Test Compound->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Data Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Data Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Determination of LASSBio-579 Affinity for the Dopamine D2 Receptor

This protocol is a representative example based on standard methodologies for D2 receptor binding assays.

Materials:

  • Receptor Source: Membranes from HEK-293T cells transiently expressing the human dopamine D2 long isoform receptor (D2LR).

  • Radioligand: [³H]-Spiperone or [³H]-YM-09151-2 (a selective D2/D3 antagonist).

  • Test Compound: LASSBio-579 dihydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent D2 antagonist like haloperidol or butaclamol.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other salts.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Culture and transfect HEK-293T cells with the D2LR plasmid.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the membrane suspension.

    • Non-specific Binding (NSB) Wells: Add the non-specific binding control, the radioligand, and the membrane suspension.

    • Competition Wells: Add serial dilutions of LASSBio-579, the radioligand, and the membrane suspension.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail and allow for equilibration.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding wells.

    • Plot the percentage of specific binding against the logarithm of the LASSBio-579 concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Implications of the Binding Profile

LASSBio-579's "atypical" antipsychotic profile is likely a consequence of its multi-target engagement and its specific functional activity at these receptors.

Dopamine D2 Receptor Partial Agonism

Beyond simple binding affinity, the functional consequence of this binding is critical. Studies have shown that LASSBio-579 and its metabolite, LQFM 037, act as weak partial agonists at the dopamine D2 receptor's G-protein signaling pathway.[1] This is a key characteristic shared with some other atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to full D2 antagonists.

D2R_Signaling cluster_0 Dopamine D2 Receptor Signaling cluster_1 Functional Outcome Dopamine Dopamine (Full Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Strong Activation LASSBio579 LASSBio-579 (Partial Agonist) LASSBio579->D2R Weak Activation Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks Binding Gi Gi Protein Activation D2R->Gi Full Signal NoSignal No Signal Transduction D2R->NoSignal PartialSignal Partial Signal Transduction D2R->PartialSignal AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Therapeutic Antipsychotic Effect cAMP->Therapeutic SideEffects Reduced Extrapyramidal Side Effects PartialSignal->SideEffects

Caption: Functional consequences of ligand binding at the D2 receptor.

The Role of Serotonin 5-HT1A Receptor Affinity

The moderate affinity for the 5-HT1A receptor is another hallmark of atypical antipsychotics. Activation of 5-HT1A autoreceptors can lead to an increase in dopamine release in certain brain regions, which may help to alleviate the negative symptoms of schizophrenia and reduce motor side effects. The interplay between D2 and 5-HT1A receptor activity is a crucial area of research in the development of new antipsychotic drugs.[2]

Conclusion and Future Directions

LASSBio-579 presents a compelling profile as a multi-target antipsychotic lead compound. Its moderate affinity for dopamine D2 and D4, and serotonin 5-HT1A receptors, coupled with its weak partial agonism at the D2 receptor, provides a strong rationale for its observed antipsychotic-like effects in preclinical models. The significant receptor affinity of its primary metabolite, LQFM 037, underscores the importance of considering metabolic fate in the overall pharmacological assessment of a drug candidate.

Future research should focus on obtaining a more comprehensive quantitative receptor binding profile for both LASSBio-579 and LQFM 037, including a wider range of aminergic receptors and other potential off-targets. Elucidating the precise functional activity (agonist, antagonist, inverse agonist) at each of its primary targets will be crucial for refining our understanding of its mechanism of action. Ultimately, these detailed molecular and cellular characterizations will be instrumental in guiding the further development of LASSBio-579, or analogs thereof, towards a potential new therapeutic option for individuals with schizophrenia.

References

  • Gomes, T. F., Pompeu, T. E. T., Rodrigues, D. A., Noël, F., Menegatti, R., Andrade, C. H., ... & de Oliveira, V. (2013). Biotransformation of LASSBio-579 and pharmacological evaluation of p-hydroxylated metabolite a N-phenylpiperazine antipsychotic lead compound. European Journal of Medicinal Chemistry, 62, 214-221. [Link][3]

  • Neves, G., Fenner, R., Heckler, A. P., Viana, A. F., Tasso, L., Menegatti, R., ... & Rates, S. M. K. (2008). Pharmacokinetic evaluation of LASSBio-579: an N-phenylpiperazine antipsychotic prototype. Journal of Pharmacy and Pharmacology, 60(6), 755-761. [Link][4][5]

  • Pompeu, T. E. T., Gomes, T. F., de Oliveira, V., Noël, F., & Fraga, C. A. M. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers in Pharmacology, 10, 568. [Link][1]

  • Neves, G., et al. (2013). New insights into pharmacological profile of LASSBio-579, a multi-target N-phenylpiperazine derivative active on animal models of schizophrenia. Behavioural Brain Research, 237, 86-95. [Link][2]

  • Pompeu, T. E., de Oliveira, V., & Noël, F. (2015). Partial agonism and fast dissociation of LASSBio-579 at dopamine D2 receptor.

Sources

Foundational

Metabolic Degradation Pathways of 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole Dihydrochloride: A Technical Guide

Executive Summary & Pharmacological Context The compound 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride (often referred to as 5-morpholinoindoline dihydrochloride) represents a highly versatile chemical scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride (often referred to as 5-morpholinoindoline dihydrochloride) represents a highly versatile chemical scaffold utilized in modern drug discovery. Recently, derivatives of 5-morpholinoindoline have been heavily investigated as highly potent Polθ (Polymerase theta) inhibitors for the synergistic targeting of homologous recombination (HR)-deficient cancers, such as those with BRCA mutations[1].

However, the clinical translation of compounds containing this core is frequently bottlenecked by rapid hepatic clearance. The molecule possesses two distinct, highly vulnerable metabolic soft spots: the saturated indoline core and the morpholine ring at the C5 position[1]. This whitepaper provides an in-depth mechanistic analysis of the cytochrome P450 (CYP450)-mediated degradation pathways of this compound and outlines self-validating experimental workflows for metabolic profiling.

Primary Metabolic Pathway I: Indoline Aromatization (Dehydrogenation)

The 2,3-dihydro-1H-indole (indoline) moiety is fundamentally pro-aromatic. While traditional medicinal chemistry often assumes that nitrogen-containing heterocycles undergo N-oxidation or N-dealkylation, indoline is uniquely metabolized via a novel "aromatase" process catalyzed by CYP450 enzymes—predominantly CYP3A4 and CYP2C19 [2].

Mechanistic Causality

The conversion of indoline to indole is driven by the thermodynamic stability of the resulting aromatic system. This transformation does not occur via the dehydration of an intermediate alcohol or N-oxidation, but rather through a formal dehydrogenation pathway initiated by direct C-H bond breakage at the C2 and C3 positions[2],[3].

  • Enzymatic Docking: In the active site of CYP3A4, specific residues (such as Arginine 212) form hydrogen bonds with the indoline nitrogen, perfectly positioning the C2 and C3 carbons adjacent to the highly reactive heme iron-oxo species[3].

  • Toxicological Implications: The resulting 5-morpholinoindole metabolite is not inert. Aromatization creates new metabolic soft spots on the indole ring, which can undergo further CYP-mediated dehydrogenation to form reactive electrophiles (e.g., methyleneindolenine intermediates) that covalently bind to proteins or DNA, posing a severe toxicity risk[4],[2].

Primary Metabolic Pathway II: Morpholine Ring Cleavage

The C5 position of the indoline ring has been pinpointed as the most metabolically vulnerable site for CYP3A4-mediated degradation, largely due to the attached morpholine ring[1].

The Hydrogen Abstraction and Rebound Mechanism

Morpholine degradation is initiated by CYP450-mediated α-hydroxylation. Quantum chemical studies reveal that this occurs via a hydrogen atom abstraction and rebound mechanism[5].

  • H-Abstraction: The high-valent iron-oxo species of CYP450 abstracts a hydrogen atom from the carbon adjacent to the morpholine nitrogen or oxygen. The presence of the nitrogen heteroatom significantly lowers the activation energy for this abstraction by stabilizing the resulting radical[5].

  • Hydroxylation & Cleavage: The rebound of the hydroxyl radical forms a highly unstable hemiaminal (ferric-hydroxy morpholine complex). This intermediate undergoes rapid intramolecular hydrogen atom transfer from the hydroxy group to the nitrogen, forcing the cleavage of the C-N bond[5].

  • Metabolite Formation: The rate-determining C-N cleavage yields ring-opened metabolites, predominantly 2-(2-aminoethoxy)acetaldehyde, which are subsequently oxidized to corresponding acetic acid derivatives and excreted[5].

MetabolicPathways Parent 5-(morpholin-4-yl)-indoline (Parent Compound) CYP3A4_1 CYP3A4 / CYP2C19 Dehydrogenation Parent->CYP3A4_1 Indoline Core CYP3A4_2 CYP3A4 α-Hydroxylation Parent->CYP3A4_2 Morpholine Ring Indole 5-(morpholino)-indole (Aromatized Metabolite) CYP3A4_1->Indole Morph_Open Ring-Opened Metabolite (C-N Bond Cleavage) CYP3A4_2->Morph_Open H-Abstraction Reactive Reactive Electrophiles (Toxicity Risk) Indole->Reactive Further Oxidation Excretion Phase II Conjugation & Excretion Morph_Open->Excretion

CYP450-mediated dual degradation pathways of 5-morpholinoindoline.

Quantitative Metabolic Stability Data

To mitigate the rapid degradation of this scaffold, medicinal chemists often employ bioisosteric replacements (e.g., converting indoline to azaindole or adding steric bulk at the C5 position)[1],[4]. The table below summarizes the comparative in vitro human liver microsome (HLM) stability data for these structural classes.

Compound Scaffold / ModificationIntrinsic Clearance ( CLint​ )Half-life ( t1/2​ )Primary Metabolic Fate
5-Morpholinoindoline (Parent) High (>110 µL/min/mg) Short (<15 min) Rapid aromatization & morpholine cleavage
C5-Sterically Hindered IndolineModerate (40-80 µL/min/mg)Moderate (20-45 min)Reduced C-N cleavage; aromatization persists
Azaindole BioisostereLow (<15 µL/min/mg)Long (>60 min)Electronically hindered; high stability

Data synthesized from comparative indoline/azaindole metabolic profiling[4].

Experimental Protocol: Self-Validating HLM Stability Assay

To accurately quantify the degradation of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride and identify its ring-opened and aromatized metabolites, a rigorous, self-validating Human Liver Microsome (HLM) assay must be employed.

Methodological Steps & Causality
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The specific pH and ionic strength are critical to maintaining the native tertiary structure and active site geometry of CYP450 enzymes.

  • Substrate Incubation: Mix pooled HLMs (final protein concentration: 0.5 mg/mL) with the test compound (1 µM final concentration) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Validation Key): Initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Self-Validation: You must run a parallel control sample where buffer is added instead of NADPH (Minus-NADPH control). Because CYP450 enzymes obligatorily require electron transfer from NADPH to function, any degradation observed in the Minus-NADPH control definitively isolates background chemical instability or non-CYP esterase activity from true CYP-mediated metabolism.

  • Reaction Quenching: At precise time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately submerge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent induces instantaneous protein precipitation, immediately halting enzymatic activity and preventing artifactual degradation during sample queuing.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 14,000 × g for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify parent depletion and scan for the m/z shifts corresponding to indole formation (-2 Da) and morpholine cleavage.

Workflow Step1 1. Substrate Prep (1 µM in Buffer) Step2 2. HLM Incubation (+/- NADPH, 37°C) Step1->Step2 Step3 3. Quenching (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 4°C) Step3->Step4 Step5 5. LC-MS/MS (MRM Analysis) Step4->Step5

Self-validating in vitro HLM metabolic stability workflow.

Conclusion

The metabolic degradation of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a dual-front process governed by CYP450 enzymes. The indoline core undergoes a thermodynamically driven dehydrogenation to form an indole, while the morpholine ring is subjected to α-hydroxylation and subsequent C-N bond cleavage. Understanding these precise molecular vulnerabilities allows researchers to rationally design structurally optimized derivatives—such as introducing steric hindrance at the C5 hotspot or utilizing azaindole bioisosteres—to achieve the pharmacokinetic stability required for clinical viability.

References

  • Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers Journal of Medicinal Chemistry - ACS Publications1

  • A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds Benchchem4

  • Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process National Institutes of Health (NIH)6

  • Dehydrogenation of Indole and Indoline Compounds by Cytochrome P450 Enzymes University of Utah3

  • Quantum Chemical Studies for Oxidation of Morpholine by Cytochrome P450 National Institutes of Health (NIH)5

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and Handling Protocol for 5-(morpholin-4-yl)-2,3-dihydro-1H-indole Dihydrochloride in DMSO

Introduction & Chemical Rationale 5-(morpholin-4-yl)-2,3-dihydro-1H-indole is a bicyclic indoline derivative featuring a morpholine substituent. Formulated as a dihydrochloride salt, both the secondary amine of the indol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

5-(morpholin-4-yl)-2,3-dihydro-1H-indole is a bicyclic indoline derivative featuring a morpholine substituent. Formulated as a dihydrochloride salt, both the secondary amine of the indoline core and the tertiary amine of the morpholine ring are protonated.

While dihydrochloride salts exhibit exceptional aqueous solubility due to the high dielectric constant of water, biological assays and high-throughput screening workflows often require stock solutions prepared in Dimethyl Sulfoxide (DMSO). DMSO is a highly polar aprotic solvent capable of dissolving a vast array of organic and inorganic compounds, making it the industry standard for compound libraries [1][1].

However, because DMSO lacks the ability to act as a hydrogen-bond donor, it cannot solvate chloride counterions as efficiently as water. Consequently, overcoming the high crystalline lattice energy of the dihydrochloride salt in pure DMSO often requires kinetic intervention (e.g., sonication and gentle heating). Furthermore, strict adherence to anhydrous conditions is mandatory, as the hygroscopic nature of DMSO can lead to rapid moisture absorption, causing compound hydrolysis or precipitation [2][2].

Physicochemical Properties & Reconstitution Metrics

Accurate molarity calculations are critical for reproducible pharmacological dosing. The addition of two hydrochloric acid molecules to the free base increases the molecular weight and alters the mass-to-volume ratio required for standard stock concentrations.

Table 1: Reconstitution Volumes for Target Concentrations (Molecular Weight: 277.19 g/mol )

Mass of CompoundVolume of DMSO for 1 mMVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1 mg 3.608 mL360.8 µL72.2 µL
5 mg 18.038 mL1.804 mL360.8 µL
10 mg 36.076 mL3.608 mL721.5 µL

Materials & Reagents

  • Target Compound: 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride powder.

  • Solvent: Anhydrous, cell-culture grade DMSO (≥99.9% purity, stored under inert gas).

  • Equipment: Analytical balance (0.01 mg readability), vortex mixer, ultrasonic water bath (temperature controlled), sterile 0.22 µm PTFE syringe filters.

  • Consumables: Amber microcentrifuge tubes (to prevent photodegradation), desiccator.

Step-by-Step Reconstitution Protocol

Phase 1: Preparation and Equilibration
  • Temperature Equilibration: Remove the vial of lyophilized powder from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial exposes the powder to ambient humidity. Condensation will introduce water into the highly hygroscopic DMSO stock, leading to rapid compound degradation or precipitation [2][2].

  • Weighing: In a low-static environment, weigh the desired mass of the compound into a sterile, amber glass or polypropylene vial.

Phase 2: Solubilization
  • Solvent Addition: Using a calibrated micropipette, add the precise volume of anhydrous DMSO calculated from Table 1 to achieve the desired stock concentration (e.g., 10 mM).

  • Initial Agitation: Cap the vial tightly and vortex at maximum speed for 30–60 seconds.

  • Sonication (Critical Step): If the solution is not completely clear, place the vial in an ultrasonic water bath set to 37°C for 5 to 10 minutes.

    • Causality: The acoustic cavitation generated by sonication provides the localized kinetic energy required to disrupt the strong ionic bonds of the dihydrochloride crystal lattice without exposing the bulk solution to degrading high temperatures.

  • Visual Validation: Hold the vial against a light source. The solution must be completely transparent with no visible particulate matter or cloudiness. This self-validating check ensures the lattice energy has been fully overcome.

Phase 3: Filtration and Aliquoting
  • Sterile Filtration (Optional): If the stock will be used in cellular assays, pass the solution through a 0.22 µm PTFE syringe filter. (Note: Account for ~50 µL of dead volume loss in the filter).

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.

    • Causality: While some studies indicate compounds in DMSO can withstand multiple freeze-thaw cycles without direct thermal degradation, the repeated opening of vials during thawing introduces atmospheric moisture, which is the primary driver of instability [3][3]. Single-use aliquots eliminate this risk.

  • Storage: Flush the headspace of the tubes with Argon or Nitrogen gas, seal tightly, and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month) [2][2].

Workflow Visualization

G A 5-(morpholin-4-yl)-2,3-dihydro-1H-indole Dihydrochloride Powder B Equilibrate to Room Temp (Desiccated, 30 min) A->B C Add Anhydrous DMSO (≥99.9% purity) B->C D Vortex & Sonicate (37°C Water Bath, 5-10 min) C->D E Visual Inspection (Ensure Complete Clarity) D->E F Sterile Filtration (Optional) (0.22 µm PTFE) E->F If for cell culture G Aliquot into Amber Vials (Single-use volumes) E->G Standard use F->G H Long-Term Storage (-20°C to -80°C, under Argon) G->H

Workflow for the solubilization and storage of dihydrochloride salts in anhydrous DMSO.

References

  • Source: Journal of Biomolecular Screening (via ResearchGate)
  • AST5902 Trimesylate in DMSO: A Guide to Storage Stability Source: BenchChem URL
  • Dimethyl Sulfoxide (DMSO)

Sources

Application

Application Note: HPLC Method Development and Validation for 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole Dihydrochloride

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Drug Substance Abstract & Analytical Challenges Developing a robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Drug Substance

Abstract & Analytical Challenges

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride presents a classic chromatographic challenge. The molecule contains two basic nitrogen centers—a secondary amine within the indoline ring and a tertiary amine in the morpholine moiety. Supplied as a dihydrochloride salt, it is highly polar and hydrophilic.

In standard reversed-phase (RP) HPLC, basic polar compounds are notorious for poor retention and severe peak tailing[1]. This occurs due to secondary ion-exchange interactions between the protonated amines of the analyte and the unreacted, acidic residual silanol groups (pKa ~3.5–4.5) on the silica stationary phase[2]. This application note details a self-validating, mechanistically grounded protocol to achieve sharp peak symmetry, reproducible retention, and full compliance with[3].

Mechanistic Rationale: Overcoming the Polarity-Basicity Trap

To build a method that is not just functional but robust, every experimental choice must be driven by the physicochemical reality of the analyte.

  • Stationary Phase Selection (Causality): A standard C18 column will fail to provide adequate peak shape for this compound. Instead, we utilize an end-capped, superficially porous particle (SPP) C18 column . End-capping chemically deactivates residual silanols, while SPP technology (core-shell) provides high theoretical plate counts at lower backpressures, aligning with modern [4].

  • Mobile Phase pH & Ion-Pairing: The pKa of the morpholine nitrogen is ~8.3. To prevent the analyte from existing in a mixed ionization state (which causes peak splitting), we must drive the pH well below its pKa[5]. By using 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase (pH ~2.0), we achieve two mechanistic goals:

    • Silanol Suppression: The pH is dropped below the pKa of the silica silanols, rendering them neutral and eliminating the primary cause of peak tailing.

    • Ion-Pairing: The trifluoroacetate anion acts as a weak hydrophobic ion-pairing agent. It binds dynamically with the protonated indoline and morpholine nitrogens, masking their polarity and significantly increasing retention on the hydrophobic C18 phase.

MethodDev Start Analyze Compound Properties (Basic Amines, High Polarity) ColSelect Select Stationary Phase (End-capped SPP C18) Start->ColSelect pHSelect Optimize Mobile Phase pH (pH 2.0 with 0.1% TFA) ColSelect->pHSelect Gradient Design Gradient Profile (Start 5% Organic to retain API) pHSelect->Gradient Evaluate Evaluate Peak Shape & Retention (Tailing Factor ≤ 1.5?) Gradient->Evaluate Optimize Fine-tune Ion-pairing / Buffer Evaluate->Optimize No Validate Proceed to ICH Q2(R2) Validation Evaluate->Validate Yes Optimize->Evaluate

Fig 1: Iterative HPLC method development workflow for polar basic compounds.

Self-Validating Experimental Protocol

A self-validating protocol ensures that the system proves its own fitness before any sample data is accepted. This is achieved through rigorous System Suitability Testing (SST) as mandated by [6].

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 2.7 µm (SPP)Maximizes efficiency; minimizes silanol interactions.
Mobile Phase A 0.1% TFA in LC-MS grade WaterFully protonates basic nitrogens; suppresses silanols.
Mobile Phase B 0.1% TFA in AcetonitrileElutes strongly retained hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 2°CStabilizes mobile phase viscosity and retention times.
Detection UV at 254 nmTargets the conjugated indoline chromophore.
Injection Vol 10 µLPrevents column mass-overload.
Gradient Program

Because the compound is highly polar, the gradient must start with a high aqueous composition to ensure adequate retention (k' > 2).

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.04060
12.1955
17.0955
Step-by-Step Execution
  • Mobile Phase Preparation: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Degas via ultrasonication for 10 minutes.

  • Diluent Preparation: Use 95% Water / 5% Acetonitrile. Crucial: Dissolving the sample in a solvent stronger than the initial mobile phase will cause peak distortion (solvent effect).

  • Standard Preparation: Accurately weigh 10.0 mg of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (0.1 mg/mL).

  • System Suitability Testing (SST): Inject the standard solution six times consecutively. The system is only validated for use if it meets the following criteria:

    • Tailing Factor ( Tf​ ): ≤ 1.5

    • Theoretical Plates ( N ): ≥ 5,000

    • Retention Time %RSD: ≤ 1.0%

    • Peak Area %RSD: ≤ 2.0%

Analytical Validation Framework (ICH Q2(R2))

Once the method is developed, it must be validated to prove it is "fit for intended purpose"[3]. The following framework outlines the data collection required for regulatory submission under [7].

Validation Val ICH Q2(R2) Validation Spec Specificity (No interference from blanks/degradants) Val->Spec Lin Linearity & Range (50% to 150%, R² ≥ 0.999) Val->Lin Acc Accuracy (Spike Recovery 98.0% - 102.0%) Val->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Val->Prec Rob Robustness (± pH, Temp, Flow variations) Val->Rob Sens LOD & LOQ (S/N ≥ 3 for LOD, ≥ 10 for LOQ) Val->Sens

Fig 2: Core validation parameters as defined by the ICH Q2(R2) guidelines.

Validation Acceptance Criteria Summary
ParameterMethodologyAcceptance Criteria
Specificity Inject Blank, Placebo, and Forced Degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the API retention time. Peak purity angle < purity threshold (via PDA).
Linearity 5 concentration levels ranging from 50% to 150% of the target concentration (0.05 to 0.15 mg/mL).Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of target response.
Accuracy Spike API into placebo at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery at each level must be 98.0% – 102.0%.
Precision 6 independent sample preparations at 100% concentration.%RSD of assay results ≤ 2.0%.
Robustness Alter flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase pH (±0.2 units).System suitability criteria must still be met under all perturbed conditions.

Troubleshooting Guide

Even with a robust method, physical or chemical anomalies can occur. Use this causality matrix to diagnose issues rapidly:

SymptomMechanistic CauseCorrective Action
Sudden Peak Tailing ( Tf​ > 1.5) Loss of end-capping on the column or depletion of TFA in the mobile phase.Prepare fresh Mobile Phase A with exact 0.1% TFA. If issue persists, replace the analytical column.
Split Peaks Analyte is in a mixed ionization state (pH is too close to pKa) OR sample solvent is stronger than mobile phase.Verify mobile phase pH is ~2.0. Ensure sample is dissolved in 95% Water / 5% Acetonitrile.
Retention Time Drifting Earlier Loss of hydrophobic stationary phase (column voiding) or insufficient column equilibration time.Ensure a minimum of 10 column volumes (CV) of initial mobile phase pass through before the next injection.
High Backpressure Particulate buildup on the column frit from the highly salt-laden API.Implement a 0.2 µm inline filter. Centrifuge or filter all sample preparations prior to injection.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Top Three HPLC Method Development Tips Source: LCGC International / Chromatography Online URL:[Link]

  • Revisions per USP 621: Guide to Method Modernization Source: Agilent Technologies URL:[Link]

Sources

Method

Application Notes and Protocols for Assessing the Cell Permeability of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

Introduction: Bridging Synthesis and Bioavailability In the landscape of modern drug discovery, the journey from a newly synthesized molecule to a viable clinical candidate is fraught with challenges. Among the most crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Synthesis and Bioavailability

In the landscape of modern drug discovery, the journey from a newly synthesized molecule to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring that the compound can reach its intended biological target. This journey is fundamentally governed by the molecule's ability to traverse cellular barriers—a property known as cell permeability. For novel chemical entities such as 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride , a compound featuring a morpholine-substituted indoline core, early and accurate assessment of permeability is paramount. The presence of the morpholine moiety is often employed in medicinal chemistry to enhance aqueous solubility and potentially improve pharmacokinetic properties, but its impact on permeability must be empirically determined.[1][2][3]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the cell permeability of this and similar novel compounds. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for a suite of standard permeability assays, from high-throughput screening to more complex, biologically relevant models. Our focus will be on not just the "how" but the "why," empowering you to make informed decisions in your experimental design and data interpretation.

The Scientific Rationale: Understanding Permeability in Drug Discovery

A compound's journey after oral administration involves crossing the intestinal epithelium to enter the bloodstream.[4][5] Subsequently, it may need to penetrate various tissues to reach its site of action, which could include crossing the formidable blood-brain barrier for neurologically active agents.[1] Permeability is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] Poor permeability is a common reason for the failure of promising drug candidates in later stages of development. Therefore, early-stage assessment is a critical risk-mitigation strategy.[7]

The assays described herein model different aspects of cellular transport:

  • Passive Diffusion: The movement of a substance across a membrane without the aid of a transport protein. This is a primary route for many small molecule drugs and is the focus of the Parallel Artificial Membrane Permeability Assay (PAMPA).[8][9]

  • Active Transport and Efflux: The movement of a substance across a membrane mediated by transport proteins. This can either facilitate uptake into a cell or actively pump the compound out (efflux), which is a common mechanism of drug resistance. The Caco-2 and MDCK cell-based assays are instrumental in studying these processes.[10][11]

High-Throughput Screening: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cell-free, high-throughput assay that predicts passive drug transport.[8] It is an excellent first-pass screen for a large number of compounds due to its simplicity, low cost, and reproducibility.[12] The assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[9] Different lipid compositions can be used to mimic various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[8]

Expert Insights: The "Why" Behind the PAMPA Protocol

The choice of lipid is critical. For general oral absorption, a mixture containing lecithin can be used to mimic the intestinal epithelium.[12] The pH of the donor and acceptor buffers is also a key consideration, as it will affect the ionization state of the test compound, which in turn influences its lipophilicity and permeability. For a compound like 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride, which has a basic nitrogen in the morpholine ring, its charge state will be highly pH-dependent.

Experimental Workflow: PAMPA

PAMPA Workflow A Prepare Lipid Membrane (e.g., 1% Lecithin in Dodecane) B Coat Donor Plate Membrane (5 µL per well) A->B Dispense F Add Dosing Solution to Donor Plate (e.g., 150 µL) B->F C Prepare Test Compound Stock (e.g., 10 mM in DMSO) D Prepare Dosing Solution (e.g., 10-100 µM in PBS, pH 7.4) C->D Dilute D->F E Fill Acceptor Plate (e.g., 300 µL PBS) G Assemble 'Sandwich' (Donor on Acceptor) E->G F->G H Incubate (e.g., 5-18 hours at RT) G->H I Separate Plates H->I J Quantify Compound Concentration (LC-MS/MS or UV-Vis) I->J Sample from both plates K Calculate Apparent Permeability (Papp) J->K

Caption: PAMPA Experimental Workflow.

Detailed Protocol: PAMPA
  • Preparation of the Lipid Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[12]

  • Coating the Donor Plate: Using a multichannel pipette, dispense 5 µL of the lipid solution onto the membrane of each well of a 96-well PVDF donor plate. Allow the solvent to evaporate for at least 20 minutes.[9]

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride in DMSO.

    • Prepare the dosing solution by diluting the stock solution to a final concentration of 10-100 µM in a buffer of 1X PBS at pH 7.4, with a final DMSO concentration of ≤ 1%.[12]

    • Fill the wells of a 96-well acceptor plate with 300 µL of 1X PBS with 1-5% DMSO.[12]

  • Assay Execution:

    • Add 150 µL of the dosing solution to each well of the coated donor plate.[12]

    • Carefully place the donor plate onto the acceptor plate to create a "sandwich."

    • Incubate at room temperature with gentle shaking (e.g., 150 rpm) for 5 to 18 hours.[9][12]

  • Quantification:

    • After incubation, separate the plates.

    • Transfer aliquots from both the donor and acceptor wells to a new 96-well plate for analysis.

    • Determine the concentration of the compound in each sample using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[8][12]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - (CA(t) / Ceq))

    Where:

    • VD is the volume of the donor well.

    • VA is the volume of the acceptor well.

    • A is the area of the membrane.

    • t is the incubation time in seconds.

    • CA(t) is the concentration in the acceptor well at time t.

    • Ceq is the equilibrium concentration.

Data Interpretation for PAMPA
Papp (x 10-6 cm/s)Permeability ClassificationPredicted in vivo Absorption
< 1Low< 50%
1 - 10Medium50 - 84%
> 10High> 85%

The Gold Standard: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely considered the "gold standard" for in vitro prediction of human intestinal drug absorption.[5][7][13] When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the epithelial barrier of the small intestine.[7] Crucially, these cells express a variety of transporters, including efflux pumps like P-glycoprotein (P-gp), which allows for the study of active transport mechanisms.[7][11]

Expert Insights: Causality in the Caco-2 Assay

A bidirectional assay, measuring permeability from the apical (A) to basolateral (B) side and vice versa (B to A), is essential.[7][11] A significantly higher B to A permeability compared to A to B suggests that the compound is a substrate for an efflux transporter.[7] To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil or cyclosporin A.[10][14]

The integrity of the Caco-2 monolayer is critical for reliable data. This is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by monitoring the permeability of a low-permeability marker like Lucifer Yellow.[15][16][17]

Experimental Workflow: Bidirectional Caco-2 Assay

Caco-2_Workflow cluster_prep Monolayer Preparation (21-28 days) cluster_assay Permeability Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell® inserts B Culture until confluency and differentiation A->B C Monitor monolayer integrity (TEER measurement) B->C D Wash monolayer with pre-warmed buffer C->D Monolayer Ready E Equilibrate for 10-30 min at 37°C D->E G Add dosing solution to donor side (Apical or Basolateral) E->G F Prepare dosing solutions (A→B and B→A) F->G H Incubate (e.g., 120 min) with gentle shaking G->H I Collect samples from donor and receiver sides H->I J Measure post-assay TEER I->J K Quantify compound by LC-MS/MS J->K Assay Complete L Calculate Papp (A→B) and Papp (B→A) K->L M Calculate Efflux Ratio L->M

Caption: Bidirectional Caco-2 Assay Workflow.

Detailed Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto 24-well Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density.

    • Culture for 21-28 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[18]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well. Values should be ≥ 200 Ω·cm2.[10][15] Wells not meeting this criterion should be excluded.

  • Assay Preparation:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4).[15][18]

    • Equilibrate the monolayers by adding fresh transport buffer to both the apical (e.g., 300 µL) and basolateral (e.g., 1200 µL) compartments and incubating for 10-30 minutes at 37°C.[15]

  • Dosing and Transport:

    • Prepare the dosing solution of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride at a concentration of 1-10 µM in the transport buffer.[15][18]

    • For A to B transport: Remove the buffer from the apical side and add the dosing solution. Add fresh buffer to the basolateral side.

    • For B to A transport: Remove the buffer from the basolateral side and add the dosing solution. Add fresh buffer to the apical side.

    • Perform each condition in triplicate or quadruplicate.[15][19]

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 oscillations per minute) for a defined period, typically 120 minutes.[15][18]

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Immediately quantify the compound concentration in all samples using a validated LC-MS/MS method.

    • Perform a post-assay TEER measurement to confirm monolayer integrity was maintained throughout the experiment.[20]

  • Data Analysis:

    • Calculate the apparent permeability (Papp) for each direction: Papp = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Interpretation for Caco-2 Assays
Papp (A→B) (x 10-6 cm/s)Permeability Classification
< 1.0Low
≥ 1.0High
Efflux Ratio (ER)Interpretation
< 2No significant active efflux
≥ 2Compound is likely a substrate for an efflux transporter

Investigating Blood-Brain Barrier Permeability: The MDCK-MDR1 Assay

For compounds intended to act on the central nervous system (CNS), assessing permeability across the blood-brain barrier (BBB) is crucial. The Madin-Darby Canine Kidney (MDCK) cell line is often used for this purpose.[6][11] Wild-type MDCK cells have low levels of endogenous transporters, making them a good model for passive permeability.[21] More powerfully, MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) overexpress the P-gp efflux pump, a key component of the BBB.[6][10][22]

Expert Insights: Why MDCK-MDR1?

The MDCK-MDR1 assay is mechanistically similar to the Caco-2 assay but offers a more specific assessment of P-gp-mediated efflux, which is highly relevant for BBB penetration.[10][22] A high efflux ratio in this assay is a strong indicator that the compound will be actively removed from the brain, potentially limiting its therapeutic efficacy. The shorter culture time for MDCK cells (4-5 days) compared to Caco-2 cells also provides a faster turnaround time.[21][22]

Protocol: MDCK-MDR1 Bidirectional Assay

The protocol for the MDCK-MDR1 assay is analogous to the Caco-2 assay, with the primary differences being the cell line and the shorter culture period (typically 4-5 days post-seeding to reach a confluent monolayer).[22] TEER values are also used to monitor monolayer integrity.[10][16] The data analysis, including the calculation of Papp and the efflux ratio, is identical.

Synthesizing the Data: A Holistic View of Permeability

No single assay provides a complete picture. A strategic, tiered approach is most effective.

  • PAMPA: Use as a primary screen to rank-order compounds based on passive permeability.

  • Caco-2: For promising candidates, use this assay to confirm permeability in a biological system and to identify potential intestinal efflux issues.

  • MDCK-MDR1: If the compound is intended for CNS activity, this assay is critical for assessing BBB penetration and P-gp-mediated efflux.

By integrating the results from these assays, researchers can build a comprehensive permeability profile for novel compounds like 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride, enabling data-driven decisions to advance the most promising candidates towards clinical development.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Caco2 assay protocol. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Taylor & Francis Online. Advances in cell-based permeability assays to screen drugs for intestinal absorption. [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Pharmaron. Permeability. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • Domainex. MDCK Permeability Assay. [Link]

  • BioIVT. Cell Permeability Assay. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Taylor & Francis. Advances in cell-based permeability assays to screen drugs for intestinal absorption. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • PMC. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

  • Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • NextSDS. 5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole. [Link]

  • NextSDS. 2,3-dihydro-5-(4-Morpholinyl)-1H-Indole — Chemical Substance Information. [Link]

  • PMC - NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • PMC. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]

  • Wikipedia. Morpholine. [Link]

  • NIH. 1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one. [Link]

  • PubMed. Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. [Link]

  • ResearchGate. Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • MDPI. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. [Link]

Sources

Application

Application Note: Formulation and Stabilization of 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole Dihydrochloride Stock Solutions

Scientific Context & Objective 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole (commonly referred to as 5-morpholinoindoline) is a highly valuable building block in contemporary drug discovery. Recently, derivatives of this spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Objective

5-(Morpholin-4-yl)-2,3-dihydro-1H-indole (commonly referred to as 5-morpholinoindoline) is a highly valuable building block in contemporary drug discovery. Recently, derivatives of this specific indoline scaffold have been utilized in the rational design of Polymerase Theta (Polθ) inhibitors, which are emerging as potent synthetic lethality therapeutics for homologous recombination (HR)-deficient cancers .

Despite its utility, the indoline core presents significant handling challenges due to its inherent chemical instability in solution. This application note provides drug development professionals with a field-proven, causality-driven protocol for preparing and storing stable stock solutions of the dihydrochloride salt variant, ensuring absolute reproducibility in downstream biochemical and cellular assays.

Physicochemical Profiling: The Causality Behind the Protocol

To successfully handle this compound, researchers must understand the thermodynamic vulnerabilities of the indoline ring:

  • The Oxidation Liability: Indolines (2,3-dihydroindoles) are electron-rich secondary amines. In solution—particularly in the presence of dissolved oxygen and ambient light—the indoline ring readily undergoes oxidative dehydrogenation to form the corresponding aromatic indole.

  • Why the Dihydrochloride Salt? Formulating the compound as a dihydrochloride salt protonates both the indoline nitrogen and the morpholine nitrogen. This drastically reduces the electron density of the bicyclic system, raising its oxidation potential and conferring excellent solid-state stability.

  • The pH Trap in Solution: When dissolved in water, the salt dissociates, resulting in a highly acidic solution (pH < 3). While this protonated state protects against oxidation, researchers often make the mistake of pre-neutralizing their stock solutions with basic buffers (e.g., pH 7.4 HEPES). Neutralization regenerates the free base, immediately reintroducing the oxidation liability. Causality Rule: Stock solutions must be maintained in their acidic, protonated state or in anhydrous organic solvents until the exact moment of assay dosing.

Quantitative Data & Storage Parameters

The following tables summarize the physicochemical properties and validated solubility profiles required for accurate stock formulation.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride
Molecular Formula C₁₂H₁₆N₂O • 2HCl
Molecular Weight 277.19 g/mol (Free base: 204.27 g/mol )
Salt Form Dihydrochloride
Appearance Off-white to pale yellow solid
Primary Liability Auto-oxidation of indoline core to indole
Table 2: Solubility Profile & Stock Recommendations
SolventSolubility Limit (Est.)Recommended Stock Conc.Formulation Notes
Water (Degassed) > 50 mg/mL10 mM - 50 mMHighly soluble due to 2HCl salt. Solution will be acidic.
DMSO (Anhydrous) > 20 mg/mL10 mM - 25 mMExcellent for long-term storage. Must be strictly anhydrous.
Ethanol < 5 mg/mLNot RecommendedPoor solubility for concentrated stocks; risk of precipitation.
Table 3: Stability & Storage Matrix
StateTemperatureLight ExposureAtmosphereExpected Shelf Life
Solid Powder -20°CProtect from lightDesiccated> 2 Years
DMSO Stock -80°CProtect from lightArgon/N₂ Purged6 - 12 Months
Aqueous Stock -20°CProtect from lightArgon/N₂ Purged1 - 3 Months
Working Dilution 4°C or RTProtect from lightAmbient< 12 Hours (Use immediately)

Experimental Workflows

G A Solid Compound 5-Morpholinoindoline 2HCl B Weighing (Analytical Balance) A->B C Solvent Selection B->C D Aqueous Buffer (Degassed H2O) C->D E Organic Solvent (Anhydrous DMSO) C->E F Dissolution & Vortexing (Protect from light) D->F E->F G Inert Gas Purging (Argon/N2) F->G H Aliquoting (Amber Vials) G->H I Storage (-20°C or -80°C) H->I

Workflow for the preparation and storage of 5-morpholinoindoline stock solutions.

Step-by-Step Preparation Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock Solution (10 mL)

Causality Check: Aqueous solutions are ideal for direct biochemical assays but introduce dissolved oxygen, the primary driver of indoline oxidation. Degassing the water is a non-negotiable step to ensure longevity.

  • Solvent Preparation: Boil 15 mL of ultrapure water (Milli-Q or equivalent) for 5 minutes. Cool to room temperature while continuously bubbling with Argon or Nitrogen gas to displace dissolved oxygen.

  • Weighing: Accurately weigh 27.72 mg of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride using an analytical balance. (Note: Perform this step swiftly to minimize atmospheric moisture absorption, as the salt is hygroscopic).

  • Dissolution: Transfer the powder to a light-blocking amber glass vial. Add exactly 10.0 mL of the degassed water.

  • Mixing: Vortex gently until complete dissolution is achieved. The solution should appear clear and colorless to very pale yellow.

  • Purging & Aliquoting: Purge the headspace of the vial with a gentle stream of Argon for 30 seconds. Quickly aliquot the solution into single-use 0.5 mL amber microcentrifuge tubes.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer immediately to -80°C.

Protocol B: Preparation of a 25 mM DMSO Stock Solution (5 mL)

Causality Check: DMSO is aprotic and, when anhydrous, significantly limits the oxidative degradation of the indoline core. However, DMSO is highly hygroscopic; any water absorption during handling will rapidly degrade the stock.

  • Solvent Selection: Use only fresh, anhydrous, septum-sealed DMSO (≥99.9% purity).

  • Weighing: Weigh 34.65 mg of the compound into a pre-dried amber vial.

  • Dissolution: Add 5.0 mL of anhydrous DMSO using a glass syringe or purged pipette. Pipette up and down gently to dissolve.

  • Purging & Aliquoting: Blanket the headspace with Argon. Aliquot into single-use tubes to strictly avoid freeze-thaw cycles, which introduce condensation (water) into the DMSO.

  • Storage: Store at -20°C or -80°C.

Quality Control & Self-Validation System

To ensure the protocol has successfully prevented degradation, researchers must implement the following self-validating checks prior to critical assays:

  • Visual Validation: The indoline dihydrochloride solution must remain colorless or faint yellow. A distinct color shift to a deep pink, brown, or intense yellow indicates that the indoline ring has oxidized into the conjugated indole derivative. If this occurs, the aliquot must be discarded.

  • Analytical Validation (LC-MS): For high-stakes cellular dosing, run a rapid LC-MS check. The intact 5-morpholinoindoline free base yields an [M+H]⁺ peak at m/z205.1 . Oxidation to the indole results in a loss of 2 Daltons (dehydrogenation), appearing at m/z203.1 . The presence of a 203.1 peak definitively confirms stock compromise.

References

  • Yu, Z., Li, Z., et al. (2025). Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers. Journal of Medicinal Chemistry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter paradoxical solubility issues when working with bis-basic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter paradoxical solubility issues when working with bis-basic compounds. While formulating 5-(morpholin-4-yl)-2,3-dihydro-1H-indole as a dihydrochloride salt is theoretically designed to maximize aqueous polarity, its behavior in physiological buffers often leads to catastrophic precipitation.

This guide dissects the physicochemical causality behind these failures and provides self-validating, field-proven protocols to ensure the integrity of your biological assays.

Part 1: The Physicochemical Causality (Why is it precipitating?)

To troubleshoot effectively, we must first understand the molecular mechanics of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride:

  • The Dual pKa Challenge: The molecule contains two ionizable nitrogen centers: the indoline ring nitrogen (weakly basic, pKa ~5.0) and the morpholine nitrogen (more basic, pKa ~8.3).

  • The "Free-Basing" Phenomenon: As a dihydrochloride salt, the molecule is fully protonated and highly soluble in pure water (pH < 4). However, when diluted into neutral biological media (pH 7.4), the indoline nitrogen rapidly deprotonates, and the morpholine nitrogen enters an equilibrium state. This transition from a highly polar di-cation to a lipophilic mono-cation or neutral free base drastically reduces aqueous solubility, causing the drug to crash out of solution[1].

  • The Common Ion Effect: If you attempt to dissolve the dry dihydrochloride powder directly into Phosphate-Buffered Saline (PBS), the high background chloride concentration (~137 mM NaCl) shifts the solubility equilibrium toward the solid state, suppressing dissolution before the compound can even ionize[1].

Part 2: Troubleshooting FAQs

Q1: My compound dissolves perfectly in pure DI water but instantly turns cloudy when I add it to my cell culture media. What is happening? A: This is a classic case of pH-induced free-basing. Your primary stock in water is acidic. When introduced to buffered media at pH 7.4, the indoline core deprotonates and becomes hydrophobic. To resolve this, you must shield the hydrophobic core using an inclusion complex (like HP-β-CD) before introducing it to the neutral buffer[2].

Q2: I tried dissolving the powder directly into PBS, but it remains a suspension even after 30 minutes of sonication. Why? A: This is driven by the common ion effect and high crystal lattice energy. The excess chloride ions in PBS prevent the dihydrochloride salt from dissociating[1]. Solution: Always dissolve the compound in pure deionized water or a co-solvent system first to break the crystal lattice, then dilute into your target buffer.

Q3: Can I just use 100% DMSO to dissolve it? A: Yes, preparing a concentrated primary stock in DMSO is highly effective. However, direct dilution from DMSO into aqueous media can still cause a "solvent shift" precipitation if the final concentration exceeds the aqueous solubility limit of the free base. A step-down dilution using a co-solvent cascade (DMSO → PEG400 → Aqueous Buffer) is required to lower the dielectric constant of the final mixture[3].

Part 3: Solubilization Workflow & Decision Tree

G Start 5-(morpholin-4-yl)-2,3-dihydro -1H-indole 2HCl Step1 Dissolve in pure DI Water Start->Step1 Check1 Precipitation Observed? Step1->Check1 Issue1 Common Ion Effect or Lattice Energy Check1->Issue1 Yes Step2 Dilute into pH 7.4 Buffer Check1->Step2 No Fix1 Heat to 37°C or Sonicate Issue1->Fix1 Fix1->Step1 Check2 Precipitation Observed? Step2->Check2 Issue2 Free-Basing (Deprotonation) Check2->Issue2 Yes Success Proceed to Biological Assay Check2->Success No Fix2 Formulate with HP-β-CD or PEG400/DMSO Issue2->Fix2 Fix2->Step2

Figure 1: Diagnostic workflow for overcoming specific solubility failures.

Part 4: Validated Experimental Protocols

Do not rely on visual inspection alone; micro-precipitates can ruin assay reproducibility. The following protocols incorporate self-validating analytical checkpoints.

Protocol A: Cyclodextrin Inclusion Complexation (Recommended for In Vivo / Cell Assays)

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a hydrophilic shell around the lipophilic indoline-morpholine core, maintaining solubility at pH 7.4 without relying on the protonation state of the nitrogens[2].

Step-by-Step Methodology:

  • Prepare a 10% (w/v) HP-β-CD solution in pure, sterile deionized water.

  • Accurately weigh the 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride powder.

  • Slowly add the powder to the HP-β-CD solution while vortexing continuously at 1,500 RPM.

  • Incubate the mixture on a rotary shaker at 37°C for 2 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Self-Validation Checkpoint: Measure the Optical Density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.02 confirms complete solubilization. If OD600 > 0.05, uncomplexed micro-aggregates remain; increase the HP-β-CD concentration to 15% (w/v).

  • Once validated, slowly titrate the solution to pH 7.4 using 0.1 M NaOH.

  • Sterile filter through a 0.22 µm PVDF membrane before use.

Protocol B: Co-Solvent Cascade Formulation

Mechanism: Utilizes a step-down approach to lower the dielectric constant of the aqueous phase, preventing the free base from crashing out during dilution[3].

Step-by-Step Methodology:

  • Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 50 mM).

  • In a separate conical tube, prepare an intermediate co-solvent vehicle: 40% PEG 400 and 60% PBS (pH 7.4).

  • Slowly inject the DMSO stock into the PEG/PBS vehicle while vortexing vigorously. Ensure the final DMSO concentration remains below 1% to prevent cellular toxicity.

  • Self-Validation Checkpoint: Perform a dynamic light scattering (DLS) reading or check for a Tyndall effect using a laser pointer. If the laser beam path is visible in the liquid, colloidal aggregates have formed. Remediate by increasing the PEG 400 ratio in the intermediate vehicle to 50%.

Part 5: Quantitative Data Presentation

Use the following table to select the optimal solubilization strategy based on your experimental constraints.

Solubilization StrategyMechanistic ActionMax Final ConcentrationBiocompatibility (In Vitro)Primary Risk Factor
Direct Aqueous Dissolution Ionization (Di-cation)< 1 mM (pH < 4)Poor (Highly Acidic)pH-induced cytotoxicity
HP-β-CD Complexation Hydrophobic Encapsulation10 - 50 mMExcellentOsmotic stress at >20% w/v
DMSO/PEG400 Cascade Dielectric Constant Reduction5 - 20 mMModerateSolvent toxicity (>1% DMSO)
pH Adjustment (pH < 5) Maintenance of Protonation> 50 mMPoorTarget protein denaturation

References

  • Cyclodextrins in drug delivery: an updated review Source: AAPS PharmSciTech (2005) URL:[Link]

  • Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development (2000) URL:[Link]

  • Solubilization of poorly soluble drugs: A review Source: Pharmainfo.net / ResearchGate (2007) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole Dihydrochloride

Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support center for 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride. This guide is designed for researchers, scientists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to compound precipitation during experimental workflows. As a dihydrochloride salt of a dibasic amine, this compound's solubility is governed by a series of interrelated physicochemical principles. This document provides in-depth, cause-and-effect explanations and validated protocols to ensure the successful use of this compound in your research.

Part 1: Foundational Concepts - Why Does My Compound Precipitate?

Before troubleshooting, it is crucial to understand the chemical behavior of a dihydrochloride salt in solution. The parent molecule, 5-(morpholin-4-yl)-2,3-dihydro-1H-indole, possesses at least two basic nitrogen atoms—one on the morpholine ring and one on the indoline ring. In the dihydrochloride salt form, these nitrogens are protonated, rendering the molecule ionic and enhancing its aqueous solubility.[1][2] However, this solubility is not absolute and is sensitive to the solution's environment.

Q1: What are the primary chemical principles governing the solubility of this dihydrochloride salt?

A1: The solubility of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a dynamic equilibrium. Precipitation occurs when this equilibrium is shifted towards the less soluble, un-protonated (free base) form of the compound. The four most common causes for this shift during dilution are:

  • Adverse pH Shift: The protonated amine groups are in equilibrium with their un-protonated, neutral forms. Increasing the pH (i.e., making the solution more basic) removes protons (H+) from the solution, shifting the equilibrium towards the neutral free base, which is typically much less water-soluble and precipitates out.[3][4]

  • The Common-Ion Effect: The compound is a chloride salt. If the dilution medium already contains a high concentration of chloride ions (e.g., phosphate-buffered saline (PBS) which contains NaCl), the dissolution equilibrium is suppressed. According to Le Châtelier's principle, adding a product ion (Cl⁻) to the system shifts the equilibrium to the left, favoring the solid, undissolved salt form and reducing overall solubility.[5][6][7][8]

  • Solvent Shock (Anti-Solvent Precipitation): When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the compound may be "shocked" by the abrupt change in solvent polarity.[9] The compound is forced into an environment where it has poor solubility before it can properly disperse, causing it to crash out of solution.[10]

  • Concentration Exceeding Intrinsic Solubility: Every compound has a maximum solubility limit (Ksp) in a given solvent system at a specific temperature and pH.[5] Your final target concentration may simply exceed this intrinsic limit in the final experimental medium.

The following diagram illustrates the critical equilibria at play.

G cluster_solid Solid Phase FreeBase Free Base (Insoluble) Compound(s) MonoHCL Mono-Protonated Salt (Soluble) [H-Compound]+ Cl- FreeBase->MonoHCL + H+ Precipitate Precipitate (Solid Compound) FreeBase->Precipitate Precipitation MonoHCL->FreeBase - H+ (High pH) MonoHCL->FreeBase Common Ion Effect (High [Cl-]) DiHCL Di-Protonated Salt (Highly Soluble) [H2-Compound]2+ 2Cl- MonoHCL->DiHCL + H+ DiHCL->MonoHCL - H+ (High pH) DiHCL->MonoHCL Common Ion Effect (High [Cl-]) Precipitate->FreeBase Dissolution

Caption: Chemical equilibria of a dihydrochloride salt in solution.

Part 2: Systematic Troubleshooting Guide

This section provides a logical, step-by-step process to identify and resolve the cause of precipitation.

Q2: I see immediate precipitation when I dilute my compound from a DMSO stock into my aqueous buffer. What is my first-pass diagnostic checklist?

A2: Immediate precipitation upon dilution is a classic problem. Before performing more complex experiments, verify these four critical parameters:

  • Assess the Final pH: Use a calibrated pH meter to measure the pH of your final solution after adding the compound. Do not assume the buffer's nominal pH is unchanged. Amine hydrochloride salts are acidic and can lower the pH of weakly buffered solutions, but dilution into a strongly buffered neutral or basic solution is a common cause of precipitation.[11]

  • Examine Buffer Composition for Chloride: Check the formulation of your dilution buffer. Does it contain sodium chloride (NaCl) or potassium chloride (KCl)? Buffers like PBS are high in chloride and are frequent culprits due to the common-ion effect.[8][12]

  • Re-evaluate the Dilution Method: How are you performing the dilution? Adding a small volume of DMSO stock directly into the full volume of buffer is the most common method but is prone to causing solvent shock.[9]

  • Estimate the Solubility Limit: Is your target concentration achievable? A quick check can save significant time. Perform a simple serial dilution of your compound in the final buffer and visually inspect for the concentration at which precipitation first occurs.[11]

Q3: My final solution pH is above 7.0, and I suspect this is the cause. How do I confirm and solve this?

A3: A pH above neutral is highly likely to cause precipitation of the less soluble free base. The solution is to operate at a pH where the compound remains sufficiently protonated and soluble.

Expert Insight: For a dibasic compound, you must keep the pH below the pKa of the more basic amine group to ensure at least single protonation, and ideally below the pKa of the less basic amine for full di-protonation and maximum solubility. A general rule for amine salts is to maintain a pH at least 2 units below the pKa of the free base.[13]

Protocol 1: Determining the pH-Solubility Profile

This protocol will definitively establish the relationship between pH and the solubility of your compound.

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a pH range from 4.0 to 8.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5, borate for pH >8). Crucially, use non-chloride salts where possible for this initial screen (e.g., sodium acetate, sodium phosphate).

  • Sample Preparation: In separate microcentrifuge tubes, add an excess of solid 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride to 1 mL of each buffer. The goal is to create a saturated slurry.

  • Equilibration: Rotate the tubes at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution has reached equilibrium.[9]

  • Separation: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15 minutes to pellet all undissolved solid.

  • Quantification: Carefully collect the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Analysis: Plot the measured solubility (mg/mL or µM) against the final measured pH of each supernatant.

Data Interpretation & Solution

The results will likely resemble the hypothetical data presented below.

pHBuffer System (Non-Chloride)Measured Solubility (mg/mL)Observation
4.0Acetate> 50Clear Solution, High Solubility
5.0Acetate45.2Clear Solution, High Solubility
6.0Phosphate15.8Clear Solution, Reduced Solubility
7.0Phosphate1.2Hazy, Near Precipitation Limit
7.4Phosphate< 0.1Heavy Precipitate
8.0Borate< 0.01Heavy Precipitate

Actionable Solution: Based on this profile, to maintain solubility, ensure the final pH of your experimental solution is below 6.0 . If your experiment requires a physiological pH (e.g., 7.4), this compound may be unsuitable without advanced formulation strategies like co-solvents or excipients.

Q4: My compound is soluble in a pH 6.5 citrate buffer but precipitates in a pH 6.5 phosphate-buffered saline (PBS). What is happening?

A4: This is a classic presentation of the common-ion effect .[14][15] PBS contains a high concentration of chloride ions (typically ~154 mM from NaCl). This excess chloride suppresses the dissolution of your hydrochloride salt, causing precipitation even at a pH that would otherwise support solubility.[8]

Protocol 2: Diagnosing the Common-Ion Effect

  • Prepare Matched Buffers: Prepare two buffer solutions at the exact same pH (e.g., pH 6.0).

    • Buffer A (Low Chloride): 50 mM Sodium Phosphate buffer.

    • Buffer B (High Chloride): 50 mM Sodium Phosphate buffer containing 150 mM NaCl.

  • Solubility Test: Determine the solubility of your compound in both Buffer A and Buffer B using steps 2-5 from Protocol 1.

  • Analysis: A significantly lower solubility in Buffer B confirms that the common-ion effect is a major contributor to your precipitation issue.

Actionable Solution: If the common-ion effect is confirmed, you must replace chloride-containing media with alternatives.

  • Recommended Buffers: Use buffers prepared with non-chloride salts, such as citrate, acetate, or phosphate buffers made without NaCl or KCl.

  • Cell Culture: If working with cell culture, consider switching from PBS to a balanced salt solution that does not contain chloride, such as Hanks' Balanced Salt Solution (HBSS) prepared without NaCl/KCl, if osmolality can be adjusted via other means and is compatible with your cells.

Q5: How can I improve my dilution technique to avoid "solvent shock" when preparing aqueous solutions from a DMSO stock?

A5: Overcoming solvent shock involves making the transition from organic to aqueous solvent less abrupt.

Expert Insight: The key is to maintain the compound in a solvated state throughout the dilution process. Rapidly "dumping" the DMSO stock into buffer creates localized, supersaturated zones where the DMSO disperses faster than the compound can dissolve in the new aqueous environment, leading to nucleation and precipitation.[9][10]

Recommended Dilution Techniques:

  • Reverse or Slow Addition: Instead of adding the stock to the buffer, add the aqueous buffer to your DMSO stock slowly and dropwise while vortexing or stirring vigorously. This maintains a higher organic solvent ratio for longer, allowing for more gradual solvation.[9]

  • Increase Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before dilution can increase the intrinsic solubility and dissolution rate of the compound, helping to prevent precipitation. Always verify the compound's thermal stability first.[11]

  • Use an Intermediate Co-solvent: For particularly difficult compounds, a three-step dilution can be effective.

    • Dissolve in 100% DMSO.

    • Dilute this stock into a 50:50 mixture of water:ethanol or water:PEG-400.

    • Perform the final dilution from this intermediate stock into your final aqueous buffer.

  • Lower the Stock Concentration: If your experimental system can tolerate a slightly higher final percentage of DMSO (typically <0.5% for cell-based assays), use a more dilute DMSO stock. This requires adding a larger volume of stock, which can aid in dispersion.

G cluster_bad Incorrect Method (Solvent Shock) cluster_good Recommended Method (Reverse Addition) DMSO_Stock_Bad 10 µL DMSO Stock Buffer_Bad 990 µL Aqueous Buffer DMSO_Stock_Bad->Buffer_Bad Rapid Addition Precipitate_Bad Precipitation (Localized Supersaturation) Buffer_Bad->Precipitate_Bad DMSO_Stock_Good 10 µL DMSO Stock Solution_Good Clear Solution DMSO_Stock_Good->Solution_Good Buffer_Good 990 µL Aqueous Buffer Buffer_Good->DMSO_Stock_Good Slow, Dropwise Addition + Vortexing

Caption: Comparison of dilution methods from an organic stock.

Part 3: Advanced Topics & Summary
Q6: What is salt disproportionation and could it be the cause?

A6: Salt disproportionation is the conversion of the salt back to its neutral, solid free base form when in a suspension or slurry.[8][16] This typically happens if the pH of the aqueous medium is not sufficiently acidic to maintain the protonated state of the dissolved portion of the compound. The dissolved salt dissociates, and if the free base is very insoluble, it will precipitate, pulling more salt into solution to re-establish equilibrium, until a significant portion of the salt has converted. This is less likely to be the cause of immediate precipitation upon dilution into a clear solution but can be a long-term stability issue in suspensions. If you observe a clear solution that becomes cloudy over time, disproportionation is a possibility. The solution is the same as for pH issues: maintain a sufficiently low pH.[16]

Troubleshooting Summary Table
Potential CauseKey Indicator(s)Primary Recommended Action
Adverse pH Shift Precipitation in neutral/basic buffers (pH > 6.5); Soluble in acidic buffers.Maintain final solution pH < 6.0. Use acidic buffers (e.g., acetate, citrate).
Common-Ion Effect Soluble in low-salt buffers but precipitates in high-chloride buffers (e.g., PBS) at the same pH.Replace chloride-containing buffers with non-chloride alternatives.
Solvent Shock Immediate precipitation when adding DMSO stock to a large volume of aqueous buffer.Use reverse addition (add buffer to stock) with vigorous mixing.
Concentration Too High Precipitation occurs at the target concentration even under optimal pH and buffer conditions.Reduce the final concentration or use formulation enhancers (co-solvents, surfactants).
References
  • Benchchem. (n.d.).
  • Jain, N. K., & Khare, S. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 135-141.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1108–1116.
  • Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3), 84-96.
  • AP Chemistry. (n.d.). 7.12 Common-Ion Effect. Fiveable.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Common-ion effect.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Purdue University Department of Chemistry. (n.d.). Amines.
  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts.
  • Jack Westin. (n.d.).
  • Benchchem. (n.d.). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.
  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases.
  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 605, 120875.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Patel, J., et al. (2012). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Journal of Applied Pharmaceutical Science, 2(9), 80-85.
  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?

Sources

Troubleshooting

reducing background noise in assays with 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate assay background noise when working with 5-(morpholin-4-yl)-2,3-dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate assay background noise when working with 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride .

To successfully troubleshoot this compound, we must first understand its chemical behavior. This molecule presents a "dual-threat" in biological assays:

  • The Indoline Core: The 2,3-dihydro-1H-indole moiety is highly electron-rich and prone to spontaneous or photo-catalyzed oxidation, converting it into a fully aromatic indole [1]. This extended π -conjugation generates strong autofluorescence and colorimetric interference.

  • The Dihydrochloride Salt: Upon dissolution in aqueous media, the salt releases two equivalents of hydrochloric acid. While the morpholine ring helps maintain solubility at physiological pH [2], the sudden acidic shock during unbuffered dilution can precipitate carrier proteins or assay reagents, causing severe light scattering.

Below is a comprehensive diagnostic matrix, followed by troubleshooting FAQs, self-validating protocols, and a mechanistic workflow to ensure the scientific integrity of your data.

Part 1: Diagnostic Matrix for Assay Interference

Summarizing the quantitative symptoms of interference allows for rapid identification of the underlying chemical mechanism.

Symptom / Assay ReadoutQuantitative ImpactPrimary Chemical MechanismRecommended Mitigation Strategy
Absorbance drift (340–400 nm) +150% to 300% increase over 2 hoursIndoline oxidation to indoleAdd 1 mM TCEP; Protect stocks from light
Immediate OD 600 spike >0.5 OD jump immediately upon additionpH-induced reagent precipitationPre-buffer intermediate stocks with 100 mM HEPES
False positive in MTT/Resazurin Apparent >120% cell viabilityRedox cycling / electron transferSwitch to ATP-based luminescence (e.g., CellTiter-Glo)
High baseline in FP/TR-FRET +50–100 mP shift or severe quenchingColloidal aggregationAdd 0.01% Tween-20; Centrifuge stocks before use

Part 2: FAQs & Troubleshooting Guides

Q1: Why does my baseline fluorescence and absorbance drift upward over the course of a 2-hour assay? A: This is a classic signature of indoline oxidation . The 2,3-dihydro-1H-indole core is slowly oxidizing into an indole derivative in the presence of dissolved oxygen and ambient light [1]. As the molecule aromatizes, its excitation/emission spectra shift into the blue-green visible range, directly increasing your background noise. You must suppress this by adding a non-interfering reducing agent (like TCEP) to your stock solutions and utilizing amber tubes.

Q2: I observe immediate cloudiness when adding the compound to my assay plate. Is the compound insoluble? A: Not necessarily. Because this compound is supplied as a dihydrochloride salt , adding a high-concentration DMSO stock directly into a weakly buffered assay medium causes an acute, localized drop in pH. This acidic shock denatures proteins (like BSA) or precipitates other reagents in your well, causing physical light scattering. You must neutralize the HCl by pre-diluting the compound in a strong buffer (e.g., 100 mM HEPES, pH 7.4) before introducing it to the final assay.

Q3: The compound is returning a massive false positive in my resazurin (Alamar Blue) viability assay. How do I fix this? A: Electron-rich aromatic amines can act as redox cyclers. They spontaneously transfer electrons to tetrazolium salts or resazurin, reducing them to their fluorescent/colored byproducts in the complete absence of cellular metabolism [4]. You cannot "fix" this chemical incompatibility; you must bypass it. Switch to an orthogonal, non-redox readout, such as an ATP-dependent luciferase assay.

Q4: How do I rule out colloidal aggregation as the source of my TR-FRET quenching? A: Small hydrophobic molecules often form colloidal aggregates at low micromolar concentrations, which sequester assay components and scatter emitted light [3]. To diagnose this, run a detergent-dependency test. If adding 0.01% Tween-20 or Triton X-100 to your assay buffer completely restores your TR-FRET signal, colloidal aggregation was the culprit.

Part 3: Self-Validating Experimental Protocols

To guarantee data trustworthiness, do not blindly execute steps. Use the following self-validating workflows to ensure the physical chemistry of your assay is stable before adding precious biological samples.

Protocol 1: Preparation of Oxidation-Resistant, pH-Balanced Working Stocks

Causality: TCEP prevents the indoline core from oxidizing into an autofluorescent indole. HEPES pre-buffering neutralizes the HCl released by the dihydrochloride salt, preventing pH-shock precipitation.

  • Solubilization: Dissolve the lyophilized 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride powder in 100% anhydrous DMSO to a concentration of 10 mM.

  • Antioxidant Addition: Immediately add TCEP (Tris(2-carboxyethyl)phosphine) to the DMSO stock to a final concentration of 1 mM. (Note: TCEP is preferred over DTT as it is stable over a wider pH range and does not contain free thiols that might interfere with downstream targets).

  • pH Neutralization: Dilute the 10 mM stock into an intermediate working solution (e.g., 1 mM) using a strong buffer: 100 mM HEPES, pH 7.4.

  • Self-Validation Check (CRITICAL):

    • pH Check: Spot 1 µL of the 1 mM working solution onto micro-pH paper. It must read between 7.2 and 7.4. If it is acidic, increase the HEPES concentration of your diluent.

    • Oxidation Check: Measure the absorbance of the solution at 340 nm. Leave the tube on the bench under ambient light for 1 hour and read again. Validation Criteria: If ΔAbs340​<0.05 , the stock is stable and validated for use.

Protocol 2: Counter-Screening for Aggregation and Redox Interference

Causality: Colloidal aggregates are disrupted by non-ionic detergents. Redox cyclers will spontaneously reduce viability dyes in the absence of cellular enzymes.

  • Detergent Sensitivity Test: Prepare two identical assay plates. To Plate A, add standard assay buffer. To Plate B, add assay buffer supplemented with 0.01% (v/v) Tween-20.

  • Cell-Free Redox Test: In a cell-free well, combine the compound (at your maximum assay concentration) with your viability reagent (e.g., Resazurin).

  • Self-Validation Check (CRITICAL):

    • Aggregation Validation: If the apparent assay signal shifts by >3-fold between Plate A and Plate B, colloidal aggregation is occurring. You must proceed using Plate B's detergent conditions.

    • Redox Validation: If the cell-free well generates a positive signal (e.g., a color change from blue to pink), the compound is a redox cycler. You must discard redox-based readouts for this compound.

Part 4: Mechanistic Troubleshooting Workflow

Troubleshooting Start High Background Noise Detected in Assay Q1 Is the noise optical (fluorescence) or physical (cloudiness)? Start->Q1 Opt Optical / Spectral Drift Q1->Opt Phys Physical / Cloudiness Q1->Phys Ox Indoline Oxidation (Autofluorescence) Opt->Ox Drifting baseline Redox Redox Interference (False Positives) Opt->Redox Coupled assay pH pH-Induced Precipitation (Dihydrochloride Salt) Phys->pH Immediate onset Agg Colloidal Aggregation (Light Scattering) Phys->Agg Concentration dependent S1 Add 1 mM TCEP & Protect from Light Ox->S1 S2 Use Orthogonal Readout (e.g., CellTiter-Glo) Redox->S2 S3 Pre-buffer stock with 100 mM HEPES (pH 7.4) pH->S3 S4 Add 0.01% Tween-20 & Centrifuge Stock Agg->S4

Troubleshooting workflow for 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride assays.

Part 5: References

  • Cooperative Copper/Eosin Y-Catalyzed Photochemical Oxidative Coupling Reactions of Indolines for the Synthesis of 1,5′-Biindoles Organic Letters - ACS Publications 1

  • MOPS Buffer, 1132-61-2, High-Purity, M1254 (Morpholine pKa Principles) Sigma-Aldrich

  • Assay Interference by Aggregation - Assay Guidance Manual NCBI Bookshelf - NIH 2

  • Nuisance compounds in cellular assays (Redox Interference) PMC - NIH3

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride in xenograft models

This guide provides a comprehensive analysis of the preclinical efficacy of Lenvatinib (Lenvima®), a multi-kinase inhibitor, in various xenograft models of cancer. We will delve into its mechanism of action, compare its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the preclinical efficacy of Lenvatinib (Lenvima®), a multi-kinase inhibitor, in various xenograft models of cancer. We will delve into its mechanism of action, compare its performance against other therapeutic agents, and provide detailed experimental protocols to aid researchers in designing and interpreting their own studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Lenvatinib and its Mechanism of Action

Lenvatinib is an orally active, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary targets include the vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, as well as fibroblast growth factor (FGF) receptors FGFR1, FGFR2, FGFR3, and FGFR4. Additionally, it inhibits other kinases implicated in tumor progression and angiogenesis, such as the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.

The simultaneous inhibition of these pathways allows Lenvatinib to exert a potent anti-tumor effect through a dual mechanism:

  • Anti-angiogenic activity: By blocking VEGFR and FGFR signaling, Lenvatinib potently inhibits the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.

  • Direct anti-proliferative effects: Inhibition of FGFR, PDGFRα, KIT, and RET signaling pathways directly on tumor cells can suppress their growth, proliferation, and survival.

This multi-targeted approach makes Lenvatinib a valuable agent in the treatment of various solid tumors, including differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.

Lenvatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGFR VEGFR1/2/3 PLCg PLCγ VEGFR->PLCg Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 FGFR->PLCg FGFR->Angiogenesis PDGFRa PDGFRα PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway PDGFRa->PI3K_AKT_mTOR KIT KIT KIT->PI3K_AKT_mTOR RET RET RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) RET->RAS_RAF_MEK_ERK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET PLCg->RAS_RAF_MEK_ERK Proliferation Tumor Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Tumor Cell Survival PI3K_AKT_mTOR->Survival

Caption: Lenvatinib's multi-targeted inhibition of key receptor tyrosine kinases and downstream signaling pathways.

Comparative Efficacy of Lenvatinib in Xenograft Models

The efficacy of Lenvatinib has been extensively evaluated in a variety of patient-derived and cell line-derived xenograft models. Below, we compare its performance with other established therapeutic agents.

Hepatocellular Carcinoma (HCC) Xenograft Models

In HCC models, Lenvatinib has demonstrated superior or comparable efficacy to the standard-of-care agent, Sorafenib.

Xenograft Model Treatment Dosage Tumor Growth Inhibition (TGI) Key Findings Reference
Hep3B (human HCC)Lenvatinib10 mg/kg, daily>80%Significantly greater anti-tumor activity compared to Sorafenib.
Sorafenib30 mg/kg, daily~50%
Huh-7 (human HCC)Lenvatinib10 mg/kg, daily>90%Potent inhibition of tumor growth and angiogenesis.
Sorafenib30 mg/kg, daily~60%

Causality behind Experimental Choices: The selection of Hep3B and Huh-7 cell lines is based on their widespread use in HCC research and their differing genetic backgrounds, providing a broader understanding of Lenvatinib's efficacy. The dosages used are consistent with those established in preclinical studies to be well-tolerated and effective.

Thyroid Cancer Xenograft Models

Lenvatinib has shown significant activity in preclinical models of both differentiated and anaplastic thyroid cancer.

Xenograft Model Treatment Dosage Tumor Growth Inhibition (TGI) Key Findings Reference
K1 (papillary)Lenvatinib10 mg/kg, daily>90%Markedly suppressed tumor growth and induced tumor regression.
FRO (anaplastic)Lenvatinib10 mg/kg, daily~70%Effective in a more aggressive and difficult-to-treat thyroid cancer subtype.
Paclitaxel15 mg/kg, weekly~40%Lenvatinib demonstrated superior efficacy compared to standard chemotherapy.

Causality behind Experimental Choices: The K1 and FRO cell lines represent different histological subtypes of thyroid cancer with varying degrees of differentiation and aggressiveness. This allows for an evaluation of Lenvatinib's efficacy across a spectrum of the disease. Paclitaxel was chosen as a comparator as it is a standard chemotherapeutic agent used in the treatment of anaplastic thyroid cancer.

Experimental Protocols

To ensure the reproducibility and validity of preclinical xenograft studies, it is crucial to follow standardized and well-documented protocols.

Establishment of Subcutaneous Xenograft Models

This protocol describes the general procedure for establishing a subcutaneous xenograft model using cancer cell lines.

  • Cell Culture: Culture the selected cancer cell line (e.g., Hep3B, K1) in the recommended medium and conditions until they reach 70-80% confluency.

  • Cell Harvesting and Preparation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Trypsinize the cells and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 1 x 10^7 cells/mL.

  • Animal Inoculation:

    • Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Randomize the animals into treatment groups when the average tumor volume reaches 100-150 mm³.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., Hep3B, K1) Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Harvesting Inoculation 3. Subcutaneous Inoculation Harvesting->Inoculation Monitoring 4. Tumor Growth Monitoring Inoculation->Monitoring Randomization 5. Randomization & Treatment Monitoring->Randomization

Caption: A streamlined workflow for establishing subcutaneous xenograft models.

Drug Administration and Efficacy Evaluation
  • Drug Preparation and Administration:

    • Prepare Lenvatinib and comparator agents in the appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer the drugs to the respective treatment groups via oral gavage at the specified dosages and schedules.

    • The control group should receive the vehicle only.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Pharmacodynamic and Biomarker Analysis (Optional):

    • A portion of the tumor tissue can be flash-frozen for western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess the modulation of target pathways (e.g., phosphorylation of VEGFR2, ERK).

Trustworthiness of the Protocol: This protocol incorporates several self-validating steps. The use of a vehicle control group is essential to differentiate the effects of the drug from those of the vehicle. Monitoring body weight is a critical measure of drug toxicity. The randomization of animals into treatment groups helps to minimize bias and ensure that the groups are comparable at the start of the study.

Conclusion

Lenvatinib demonstrates potent anti-tumor activity in a range of preclinical xenograft models, often exceeding the efficacy of other targeted agents and standard chemotherapies. Its dual mechanism of action, targeting both angiogenesis and tumor cell proliferation, provides a strong rationale for its clinical use in various solid tumors. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the preclinical efficacy of Lenvatinib and other novel anti-cancer agents.

References

  • Title: Lenvatinib (E7080): A Multi-Targeted Tyrosine Kinase Inhibitor with Potent Antitumor Activity Source: American Association for Cancer Research URL: [Link]

  • Title: Lenvatinib, an Orally Active Tyrosine Kinase Inhibitor, Shows Broad-Spectrum Single-Agent and Combination Antitumor Activity in a Variety of Preclinical Cancer Models Source: Clinical Cancer Research URL: [Link]

  • Title: Lenvatinib, a multi-targeted tyrosine kinase inhibitor, demonstrates potent anti-cancer activity in a preclinical model of human hepatocellular carcinoma Source: Cancer Letters URL: [Link]

  • Title: Lenvatinib shows potent antitumor activity in human thyroid cancer xenograft models Source: Journal of Thyroid Research URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling and Disposal of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. The safe handling of any research chemical is paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, practical, and scientifically grounded procedures for the safe handling and disposal of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride, a compound of interest for researchers in various therapeutic areas.

Hazard Assessment and Risk Mitigation

Before any handling of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride, a thorough risk assessment is mandatory. Based on data from analogous compounds, this substance should be treated as potentially hazardous.

Potential Hazards Include:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is the first line of defense.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye damage.[4][5]
Hand Protection Double gloving with chemical-resistant nitrile gloves.To prevent skin contact, which may be harmful.[6] Gloves should be inspected before use and changed immediately if contaminated.[6][7]
Body Protection A dedicated, fully buttoned lab coat. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit is recommended.To shield the body from accidental spills and splashes.[6]
Respiratory Protection All handling of the solid compound must be conducted in a certified chemical fume hood. In cases of insufficient ventilation or potential for aerosolization, a NIOSH/MSHA-approved respirator is necessary.To prevent inhalation of potentially harmful dust particles.[4]
Footwear Closed-toe shoes are mandatory.To protect the feet from spills and falling objects.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow minimizes the risk of exposure and contamination.

Preparation
  • Designated Area: All handling of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride must occur in a designated area, such as a certified chemical fume hood.[6]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Work Surface: Cover the work surface with absorbent, disposable bench paper.[6]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and solvent containers, before introducing the compound.

Weighing and Solution Preparation

The following diagram illustrates the standard workflow for handling the solid compound.

cluster_fume_hood Inside Chemical Fume Hood prep 1. Don all required PPE weigh 2. Weigh the solid compound prep->weigh Ensure balance is tared dissolve 3. Slowly add solid to solvent weigh->dissolve Use anti-static weigh boat mix 4. Cap and mix solution dissolve->mix Avoid splashing transfer 5. Transfer to reaction vessel mix->transfer Use appropriate glassware outside Outside Fume Hood (Post-Handling) cleanup 6. Decontaminate and clean work area dispose 7. Dispose of waste in labeled containers cleanup->dispose remove_ppe 8. Remove PPE in correct order dispose->remove_ppe cluster_waste_type Identify Waste Type cluster_liquid_type Identify Liquid Type start Waste Generated solid Solid start->solid liquid Liquid start->liquid sharps Sharps start->sharps solid_waste_bin Labeled Solid Waste Container solid->solid_waste_bin halogenated Halogenated liquid->halogenated non_halogenated Non-Halogenated liquid->non_halogenated sharps_container Puncture-Proof Sharps Container sharps->sharps_container halogenated_waste_bin Labeled Halogenated Liquid Waste halogenated->halogenated_waste_bin non_halogenated_waste_bin Labeled Non-Halogenated Liquid Waste non_halogenated->non_halogenated_waste_bin

Caption: Decision tree for the segregation and disposal of laboratory waste.

Disposal Procedures
  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name of the contents and the appropriate hazard warnings. [9][10]2. Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. [9][11][12]3. Container Integrity: Ensure all waste containers are in good condition and are kept securely closed when not in use. [10][12]4. Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations. [12]Never dispose of this chemical down the drain. [8][12] By adhering to these guidelines, researchers can confidently and safely work with 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride, fostering a culture of safety and scientific excellence within the laboratory.

References

  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta Chemicals. Retrieved from [Link]

  • SAFETY DATA SHEET - Morpholine. (2019, February 25). Nexchem. Retrieved from [Link]

  • MORPHOLINE. (n.d.). Multichem. Retrieved from [Link]

  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). Powder Process-Solutions. Retrieved from [Link]

  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]

  • Table of contents for Guidelines for safe handling of powders and bulk solids. (n.d.). Wiley. Retrieved from [Link]

  • Laboratory Safety Rules. (n.d.). Bio-Safety. Retrieved from [Link]

  • 5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole. (n.d.). NextSDS. Retrieved from [Link]

  • A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting. Retrieved from [Link]

  • The Four Things to Know About OSHA Chemical Storage Requirements. (2021, July 28). A-Lined Handling Systems, Inc. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved from [Link]

  • CDC Strengthens Laboratory Safety. (2026, January 7). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide | US. (2025, October 7). SDS Management Software. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Laboratory Waste Disposal. (n.d.). University of Aveiro. Retrieved from [Link]

  • 2,3-dihydro-5-(4-Morpholinyl)-1H-Indole — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Regensburg. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). University of St Andrews. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.